Lithium palmitate
Description
Contextualizing Lithium Palmitate within Contemporary Chemical Research
This compound, the lithium salt of palmitic acid, is a chemical compound that garners interest across various scientific fields, including chemistry and materials science. ontosight.ai As a lithium soap, it belongs to the class of alkali metal carboxylates. Its structure, comprising a lithium cation and a palmitate anion, gives rise to properties that are the subject of ongoing academic investigation. ontosight.ai
Contemporary research often explores the unique characteristics of this compound, such as its thermal behavior, polymorphism, and solubility. cymitquimica.comacs.org These studies are crucial for understanding its potential in various applications. For instance, its properties are relevant to the formulation of lithium-based lubricants and as an additive in certain chemical processes. ontosight.aicymitquimica.com The compound's ability to form complexes with other metal ions also makes it a subject of interest in coordination chemistry. cymitquimica.com
Historical Trajectories of Academic Inquiry into Alkali Metal Palmitates
The study of alkali metal salts of fatty acids, including palmitates, has a history rooted in the early advancements of chemistry. While many compounds of alkali metals have been known since ancient times, the isolation of the pure metals did not occur until the 19th century. ebsco.com Sir Humphry Davy first isolated potassium and sodium in 1807. ebsco.com
Early research into lithium soaps, such as this compound, includes the work of Lottmoser and Giese, who prepared lithium salts of higher fatty acids and measured the surface tension of their solutions. In 1943, Marjorie J. Vold conducted significant research on the phase behavior of this compound with water and with lithium chloride and water. acs.org Further investigations by researchers like Ralston involved preparing lithium soaps of various fatty acids, including palmitic acid, and determining their solubility in different solvents. These foundational studies paved the way for more recent explorations into the polymorphism and thermal properties of lithium palmitates and other alkali metal soaps. acs.org
Fundamental Chemical Basis of this compound
This compound is an inorganic-organic compound with the chemical formula C₁₆H₃₁LiO₂. scbt.com It is formed from the reaction of a lithium base, such as lithium hydroxide (B78521), with palmitic acid, a 16-carbon saturated fatty acid. nih.gov The structure consists of a lithium cation (Li⁺) ionically bonded to the carboxylate group of the palmitate anion (C₁₆H₃₁O₂⁻). nih.gov This arrangement results in a compound that typically appears as a white to off-white powder. cymitquimica.com
The molecule's character is defined by the long hydrocarbon chain of the palmitate, which imparts hydrophobic properties, and the ionic lithium-carboxylate group, which is hydrophilic. This amphiphilic nature is fundamental to its behavior in various solvents and its surfactant properties. cymitquimica.com
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₁LiO₂ scbt.com |
| Molecular Weight | 262.36 g/mol scbt.com |
| Appearance | White to off-white powder cymitquimica.com |
| Melting Point | 226-229 °C |
Overview of Key Academic Research Domains for this compound
Academic research on this compound is concentrated in several key domains:
Materials Science : Investigations in this area focus on the physical properties of this compound, such as its thermal stability and phase transitions. ontosight.ai The polymorphism of this compound, meaning its ability to exist in different crystalline forms, is a significant area of study. acs.org This research is pertinent to its use in applications like greases and lubricants, where thermal behavior is critical.
Coordination Chemistry : The ability of the palmitate ligand to form complexes with lithium and other metal ions is a subject of academic inquiry. cymitquimica.com Understanding the coordination environment of the lithium ion is essential for predicting and controlling the compound's properties.
Colloid and Surface Chemistry : Due to its surfactant properties, this compound is studied in the context of colloids and surface phenomena. cymitquimica.com Research in this domain examines its behavior at interfaces and its ability to form micelles and other aggregates in solution.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMIKKVSCNHEFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885137 | |
| Record name | Hexadecanoic acid, lithium salt (1:1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20466-33-5 | |
| Record name | Lithium palmitate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, lithium salt (1:1) | |
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| Record name | Hexadecanoic acid, lithium salt (1:1) | |
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| Record name | Lithium palmitate | |
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| Record name | LITHIUM PALMITATE | |
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Synthetic Methodologies and Reaction Engineering for Lithium Palmitate
Direct Synthesis Routes for Lithium Palmitate
Direct synthesis routes involve the reaction of a lithium-containing precursor directly with palmitic acid or a salt thereof. The two primary methods are fusion-based techniques and precipitation from a solution.
The fusion method is a solvent-free approach for synthesizing lithium soaps, including this compound. semanticscholar.org This technique involves the direct reaction of palmitic acid with a lithium base, typically lithium hydroxide (B78521), at elevated temperatures. semanticscholar.org
The general procedure consists of melting equimolecular amounts of palmitic acid and lithium hydroxide monohydrate together. semanticscholar.org The fatty acid is first heated in a reaction vessel until it melts. semanticscholar.org Subsequently, the calculated quantity of lithium hydroxide is added gradually to the molten acid over a period, for instance, 20 minutes, while maintaining constant agitation to ensure a homogeneous reaction mixture. semanticscholar.org The reaction is allowed to proceed for an additional period with vigorous stirring (e.g., 1000 r.p.m.) to drive the dehydration and complete the reaction, which may be accompanied by foaming. semanticscholar.org Upon completion, the hot, molten this compound is transferred to a suitable container and cooled to solidify. semanticscholar.org Research has reported a melting point for this compound prepared via this method to be in the range of 224-225°C. semanticscholar.org
Table 1: Parameters for Fusion-Based Synthesis of this compound semanticscholar.org
| Parameter | Description |
|---|---|
| Reactants | Palmitic Acid, Lithium Hydroxide Monohydrate |
| Stoichiometry | Equimolecular amounts |
| Temperature | Elevated temperature sufficient to melt the fatty acid |
| Agitation | Constant stirring (e.g., 1000 r.p.m.) |
| Reaction Time | Gradual addition of base over ~20 minutes, followed by an additional ~20 minutes for reaction completion |
Precipitation is a common and effective method for preparing this compound, which relies on the compound's low solubility in certain solvents. semanticscholar.org This technique generally involves the reaction of a soluble lithium salt with a soluble palmitate salt in a solvent where this compound is sparingly soluble, causing it to precipitate out of the solution.
One documented approach involves adding a calculated amount of lithium acetate (B1210297) to an ethanol (B145695) solution of palmitic acid. Another variation is the reaction of a lithium salt, such as lithium chloride, with a soluble palmitate soap, like sodium palmitate or choline (B1196258) palmitate, in an aqueous solution. rsc.orgrsc.org The low solubility of the resulting this compound drives the formation of a precipitate, which can then be separated from the solution by filtration. rsc.org
The efficiency of the precipitation process is influenced by several factors. The presence of other cations, such as calcium and magnesium, can lead to the co-precipitation of their respective soaps due to their low water solubility. rsc.org The pH of the solution is also critical; excess acid can protonate the palmitate ions, making them unavailable to react with lithium. rsc.org Furthermore, the temperature can affect the reaction; for instance, heating the solution to above the Krafft point of the precipitating soap can be employed during the reaction phase. rsc.org Studies have shown that very low residual lithium concentrations in the filtrate, down to 1 ppm, can be achieved, indicating a high precipitation yield. rsc.org
Table 2: Factors Influencing Precipitation-Based Synthesis rsc.org
| Factor | Influence on this compound Precipitation |
|---|---|
| Solvent | Ethanol or water are commonly used. This compound has low solubility in water and is somewhat soluble in ethanol. |
| Temperature | Reaction may be heated (e.g., 5°C above the Krafft point of the soap) to facilitate the reaction. rsc.org |
| pH | An equilibrium pH between 8.5 and 8.8 has been noted in some precipitation systems. rsc.org Lower pH can inhibit formation. |
| Interfering Ions | High concentrations of other ions (e.g., sodium) can interfere with the precipitation and reduce yield. rsc.org |
Fusion-Based Preparation Techniques for this compound
Indirect Synthetic Approaches and Precursor Chemistry
Indirect routes to this compound involve the synthesis or modification of palmitate derivatives and the use of alternative starting materials.
Lithium-based reagents are pivotal in organic synthesis for creating derivatives of fatty acids and their esters. While not a direct synthesis of this compound, these reactions modify the palmitate structure, which could be a step in a multi-stage synthesis. A key example is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent can effectively reduce the ester group in a palmitate ester, such as triacontyl palmitate, to yield the corresponding alcohol. Similarly, LiAlH₄ has been used to reduce [¹¹C]CO₂ to [¹¹C]methoxide, a precursor for radiolabeled compounds, demonstrating its utility in reduction reactions. acs.org Such a reduction of a palmitate ester would yield hexadecanol, which could then be re-esterified or otherwise modified.
Alternative strategies for forming this compound can involve starting from precursors other than free palmitic acid. Palmitate esters, such as methyl palmitate or isopropyl palmitate, serve as viable starting points. ajol.infonih.gov A potential synthetic route could involve the saponification of a palmitate ester with a base (e.g., sodium hydroxide) to form a soluble palmitate salt, followed by a precipitation reaction with a soluble lithium salt as described previously.
Another emerging strategy involves the use of lithium recovered from recycling processes, such as from spent lithium-ion batteries. mdpi.commdpi.com Direct recycling approaches aim to recover and re-synthesize cathode materials, which involves isolating lithium. mdpi.com This recovered lithium, often in the form of lithium carbonate or lithium hydroxide, could serve as a precursor for the synthesis of other lithium compounds, including this compound, by reacting it with palmitic acid. mdpi.comberkeley.edu This approach aligns with principles of a circular economy by utilizing recovered materials as chemical feedstocks.
Lithium-Mediated Reactions in Palmitate Derivative Synthesis
Optimization of Synthesis Parameters for this compound
Optimizing the synthesis of this compound is crucial for maximizing yield, ensuring purity, and achieving desired physical properties. The key parameters to control depend on the chosen synthetic route.
For fusion-based synthesis , the stoichiometry of the reactants is critical, with equimolecular amounts of the fatty acid and lithium hydroxide being optimal. semanticscholar.org Reaction temperature and agitation speed are also key; the temperature must be high enough to maintain a molten state, and vigorous stirring (e.g., 1000 r.p.m.) is necessary to ensure complete reaction and dehydration. semanticscholar.org
For precipitation-based synthesis , several parameters must be carefully controlled for high efficiency. The molar ratio of the precipitating agent to the lithium salt is important; a slight excess (e.g., 1.05 equivalents) of the soap can drive the reaction towards completion. rsc.org Temperature control, sometimes involving heating above the Krafft point, influences reaction kinetics. rsc.org However, the most critical parameters are often the pH and the ionic composition of the solution. rsc.orgresearchgate.net Maintaining an optimal pH range is necessary to prevent the protonation of the palmitate, and the presence of high concentrations of other salts, like sodium chloride, can negatively impact the precipitation efficiency of this compound. rsc.orgresearchgate.net
Table 3: Research Findings on Synthesis Optimization
| Synthesis Method | Parameter | Finding/Optimal Condition | Source |
|---|---|---|---|
| Fusion | Reactant Ratio | Equimolecular amounts of fatty acid and lithium hydroxide. | semanticscholar.org |
| Fusion | Agitation | Constant, vigorous stirring (1000 r.p.m.) to ensure homogeneity and complete dehydration. | semanticscholar.org |
| Precipitation | Precipitating Agent Ratio | A slight excess (1.05 eq.) of the soap relative to the lithium salt enhances precipitation. | rsc.org |
| Precipitation | Temperature | Heating 5°C above the Krafft point of the soap during the reaction can be beneficial. | rsc.org |
| Precipitation | pH | The pH must be controlled to avoid protonation of the palmitate; an equilibrium pH of 8.5-8.8 has been effective. | rsc.org |
Temperature and Pressure Influence on this compound Yield and Purity
The synthesis of this compound is significantly affected by temperature, which acts as a key driver for the reaction rate and the physical state of the reactants. A common and efficient industrial method for producing lithium soaps is the fusion method. This process involves the reaction of a molten fatty acid with a metal hydroxide at elevated temperatures.
For this compound, the reaction involves heating palmitic acid above its melting point to ensure a homogenous liquid phase for the reaction with lithium hydroxide. The melting point of this compound itself is reported in the range of 224-229°C. americanelements.comsemanticscholar.org However, studies on the thermal stability of homologous lithium soaps indicate that those with 14 or more carbon atoms, including this compound, can begin to decompose at temperatures as low as 126 ± 4 °C, yielding lithium carbonate as a byproduct. semanticscholar.org This suggests that the synthesis temperature must be carefully optimized to be high enough to facilitate a rapid reaction and keep the reactants molten, but low enough to prevent thermal decomposition of the product, which would decrease both yield and purity.
In analogous saponification reactions, such as the synthesis of lithium 12-hydroxystearate, reaction temperatures are maintained between 90-100°C to ensure the fatty acid is in a liquid state and miscible with the aqueous reactant, facilitating a complete reaction. google.com The influence of temperature on reaction conversion is critical; for instance, in the production of calcium soaps from palm fatty acid distillate (rich in palmitic acid), temperature is a key variable influencing the extent of the saponification. matec-conferences.org
The influence of pressure on this compound synthesis via the fusion method is generally considered minimal, with most procedures being conducted at atmospheric pressure. Significant pressure variations are typically not required unless dealing with volatile reactants or byproducts, which is not the case in the direct saponification of palmitic acid with lithium hydroxide.
Table 1: Illustrative Impact of Temperature on Saponification (Based on analogous metal soap synthesis principles)
| Reaction Temperature | Expected Outcome on Yield & Purity | Rationale |
| Below Melting Point of Palmitic Acid (~63°C) | Very low to no reaction | Inefficient mixing and contact between solid and liquid phase reactants. |
| Optimized Range (e.g., 90-120°C) | High yield and purity | Reactants are in a molten state, ensuring good mixing and a high reaction rate without significant product decomposition. |
| Above Decomposition Temperature (~126°C) | Decreased yield and purity | The desired product, this compound, begins to decompose, forming impurities like lithium carbonate. semanticscholar.org |
Stoichiometric Control and Reactant Ratios in this compound Synthesis
Stoichiometric control is a critical factor in the synthesis of this compound, directly impacting the reaction's yield and the purity of the final product. The fundamental reaction involves the neutralization of palmitic acid with a lithium base, most commonly lithium hydroxide (LiOH). samanshimi.com
The fusion method specifies the use of equimolecular amounts of the fatty acid and lithium hydroxide-1-hydrate, indicating a theoretical 1:1 molar ratio for the reaction.
C₁₆H₃₂O₂ (Palmitic Acid) + LiOH → C₁₆H₃₁LiO₂ (this compound) + H₂O
Deviations from this ratio can lead to impurities. An excess of lithium hydroxide can result in a final product contaminated with a caustic base, while an excess of palmitic acid means the product will contain unreacted fatty acid, reducing its purity. google.com In some industrial soap manufacturing processes, a slight excess of the fatty acid is intentionally used to ensure no residual alkali remains, while in others, a slight excess of the base is used to drive the reaction to completion. google.comui.ac.idajol.info
The importance of the reactant mole ratio is evident in similar saponification processes. For example, in the synthesis of calcium soap from palm fatty acid distillate, increasing the stoichiometric mole ratio of the calcium source to the fatty acid leads to a higher conversion rate, which is observed by a lower final acid value of the product. matec-conferences.org A lower acid value signifies fewer free fatty acids, indicating higher purity of the resulting metal soap. matec-conferences.org
Table 2: Effect of Reactant Mole Ratio on Saponification Conversion (Analogous System) (Data derived from the synthesis of Calcium Soap from Palm Fatty Acid Distillate) matec-conferences.org
| Stoichiometric Mole Ratio (Ca(OH)₂ to PFAD) | Fatty Acid Conversion (%) | Implication for Purity |
| 1.5 | ~84% | Significant amount of unreacted fatty acid remains. |
| 3.0 | ~98% | High conversion, leading to a purer product with minimal unreacted acid. |
This table illustrates the principle that increasing the relative amount of the base can drive the saponification reaction closer to completion, a principle directly applicable to this compound synthesis.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the manufacturing of this compound. uem.brvertecbiosolvents.com Key areas of focus include the selection of solvents, energy efficiency, and waste minimization through high atom economy. acs.org
Solvent Selection and Reduction in this compound Manufacturing
A major advantage of the fusion method for synthesizing this compound is that it can be performed without a solvent. This aligns directly with green chemistry principles by avoiding the use of organic solvents, which can be hazardous, costly, and require energy-intensive removal and disposal processes. americochemical.com
In contrast, older or alternative laboratory preparations of lithium soaps sometimes utilize solvents such as ethanol. semanticscholar.org The trend in modern chemical synthesis, however, is toward greener alternatives. In related oleochemical extractions and reactions, hazardous solvents like hexane (B92381) and methylene (B1212753) chloride are being replaced with safer options like ethyl acetate. walisongo.ac.idresearchgate.netacs.org By employing a solvent-free method, the synthesis of this compound inherently avoids the environmental and safety issues associated with solvent use, making it a greener process.
Energy Efficiency in this compound Production Processes
Energy efficiency is a cornerstone of green chemistry and a significant economic factor in chemical manufacturing. cefic.orgsolubilityofthings.com In this compound production, energy consumption is primarily linked to the heat required for the fusion process.
Optimizing the reaction temperature to the minimum required for an efficient reaction rate is crucial for conserving energy. vivaanchemicals.com While heat is necessary to melt the palmitic acid and drive the reaction, excessive temperatures not only waste energy but can also lead to product decomposition. semanticscholar.org
Further energy savings in a manufacturing setting can be achieved through:
Process Optimization: Minimizing reaction time reduces the total energy input.
Catalysis: While the direct saponification with a strong base is not a catalyzed reaction in the traditional sense, the use of phase transfer catalysts or other advanced methods in related esterifications can lower reaction temperatures and energy requirements. quora.com
Table 3: Conceptual Impact of Process Choices on Energy Consumption
| Process Choice | Energy Profile | Green Chemistry Rationale |
| Solvent-Free Fusion Method | Moderate | Avoids the high energy cost of heating and recovering a solvent. |
| Solvent-Based Synthesis | High | Requires additional energy for heating the solvent mass and for solvent distillation/recovery. |
| Optimized Temperature Control | Lower | Uses the minimum energy necessary to achieve a high-yield reaction, preventing energy waste. |
| Waste Heat Recovery | Significantly Lower | Recycles thermal energy within the plant, reducing the need for new energy input. manufacturingchemist.com |
Waste Minimization and Atom Economy in this compound Chemistry
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final desired product. acs.orgmlsu.ac.in The synthesis of this compound from palmitic acid and lithium hydroxide is an excellent example of a reaction with high atom economy.
The reaction produces this compound and water as the only byproduct.
C₁₆H₃₂O₂ + LiOH → C₁₆H₃₁LiO₂ + H₂O
The atom economy is calculated as: Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100
Table 4: Atom Economy Calculation for this compound Synthesis
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Palmitic Acid | C₁₆H₃₂O₂ | 256.42 | Reactant |
| Lithium Hydroxide | LiOH | 23.95 | Reactant |
| This compound | C₁₆H₃₁LiO₂ | 262.36 | Product |
| Water | H₂O | 18.01 | Byproduct |
Calculation: Atom Economy = (262.36 / (256.42 + 23.95)) x 100 = (262.36 / 280.37) x 100 ≈ 93.6%
An atom economy of 93.6% is considered very high, indicating that the vast majority of the mass of the reactants is converted into the desired product, with only a small fraction forming the benign byproduct, water. This minimizes waste at the most fundamental, atomic level. acs.org Furthermore, when combined with precise stoichiometric control that minimizes unreacted starting materials, the process generates very little waste, resulting in a low E-Factor (mass of waste/mass of product) and aligning with the primary goal of green chemistry: waste prevention. uem.br
Structural Elucidation and Molecular Characterization of Lithium Palmitate
Spectroscopic Analysis Techniques for Lithium Palmitate
Spectroscopic methods are instrumental in determining the molecular structure and identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. In the analysis of this compound, IR spectra reveal characteristic absorption bands that confirm its structure as a lithium carboxylate.
Key IR absorption peaks for this compound include:
C-H Stretching: Aliphatic C-H stretching vibrations from the long hydrocarbon chain are typically observed in the region of 3000-2800 cm⁻¹. Specifically, peaks around 2960, 2918, and 2848 cm⁻¹ are characteristic of the aliphatic chain. semanticscholar.org
C=O Stretching: The carboxylate group (COO⁻) exhibits a strong absorption band. Unlike the C=O stretch in a carboxylic acid (around 1710 cm⁻¹), the carboxylate anion's symmetric and asymmetric stretching vibrations appear at different frequencies. libretexts.org
CH₂ Rocking: A distinctive feature in the spectra of long-chain fatty acid salts is the rocking vibration of the methylene (B1212753) (—CH₂—) groups in the hydrocarbon chain. For this compound, a doublet with maxima at 719 and 723 cm⁻¹ is observed, which is sensitive to the packing of the hydrocarbon chains. semanticscholar.org
The presence of a broad absorption peak around 3446 cm⁻¹ can indicate the presence of different types of hydrogen bonding, likely due to the oxygen atoms in the polar head of the soap molecules within the crystal lattice. semanticscholar.org The intensification of the ionic character of the metal-oxygen bond with a decrease in the number of carbon atoms has been observed in homologous lithium soaps through IR spectroscopy. semanticscholar.org
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Description |
|---|---|---|---|
| ~3446 | O-H | Hydrogen Bonding | Broad |
| 2960, 2918, 2848 | C-H | Aliphatic Chain | Strong |
| 1650-1566 | C=O | Carboxylate | Strong |
| 719, 723 | -(CH₂)n- | Methylene Rocking | Strong, Doublet |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). While specific high-resolution NMR data for pure this compound is not extensively detailed in the provided search results, general principles and data from related compounds like palmitic acid can be inferred.
¹H NMR: The ¹H NMR spectrum of this compound would be dominated by signals from the protons of the long alkyl chain. These would appear as a large, overlapping multiplet in the upfield region (around 1.2-1.6 ppm). The terminal methyl (CH₃) group would appear as a triplet at a slightly higher field (around 0.9 ppm). The protons on the carbon alpha to the carboxylate group (α-CH₂) would be shifted downfield (around 2.2 ppm) due to the electron-withdrawing effect of the carboxylate group.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the carboxylate group would be the most downfield signal (typically >170 ppm). The carbons of the alkyl chain would appear in the upfield region (around 14-40 ppm). magritek.com
⁷Li NMR: Lithium has two NMR-active nuclei, ⁶Li and ⁷Li. ⁷Li is more sensitive but has a larger quadrupole moment, which can lead to broader signals. huji.ac.il In solution, the ⁷Li NMR signal for the lithium ion would appear as a single peak, with its chemical shift influenced by its coordination environment. mdpi.comnih.govnih.gov Studies on lithium soaps have utilized ⁷Li NMR spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on palmitic acid data)
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Terminal CH₃ | ~0.9 (triplet) |
| ¹H | -(CH₂)n- | ~1.2-1.6 (multiplet) |
| ¹H | α-CH₂ | ~2.2 (triplet) |
| ¹³C | Carbonyl (COO⁻) | >170 |
| ¹³C | Alkyl Chain | 14-40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can help in structural elucidation. For this compound, the formation of lithiated adducts is particularly useful in MS analysis. gwu.edumdpi.comnih.gov
The molecular weight of this compound (C₁₆H₃₁LiO₂) is approximately 262.36 g/mol . In mass spectrometry, especially with techniques like electrospray ionization (ESI), this compound can be observed as a component of larger lipid structures or as a fragment ion. For instance, in the collision-activated dissociation (CAD) of larger lipid molecules, a neutral loss corresponding to this compound can be detected. gwu.edu The lithium adduct of palmitic acid, [C₁₆H₃₂O₂Li]⁺, has been identified at m/z 263. nih.gov The use of lithium salts in ESI-MS can enhance ionization and provide more structural information for lipids due to the high oxygen affinity of lithium. mdpi.com
Table 3: Key Mass Spectrometry Data for this compound and Related Ions
| Ion | Formula | m/z (mass-to-charge ratio) | Context |
|---|---|---|---|
| This compound (neutral loss) | C₁₆H₃₁LiO₂ | - | Observed as a neutral loss in tandem MS gwu.edu |
| Lithiated Palmitic Acid | [C₁₆H₃₂O₂Li]⁺ | 263 | Identified as a fragment ion nih.gov |
Crystallographic Studies of this compound
Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in the solid state of this compound.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the primary method for determining the crystalline structure of materials. Studies on lithium soaps, including this compound, have shown that they possess a crystalline structure. semanticscholar.orgrsc.org The XRD patterns of homologous lithium soaps are very similar, indicating a comparable crystal structure where the metal-oxygen bonds are of the same type for fatty acids with carbon numbers between 8 and 18. semanticscholar.org However, the angle of inclination of the molecules with respect to the basal plane increases as the number of carbon atoms decreases. semanticscholar.org
In some contexts, this compound (C₁₆H₃₁LiO₂) has been identified as a component in deteriorated lithium greases through XRD analysis, distinguishing it from the original lithium stearate (B1226849) (C₁₈H₃₅LiO₂) composition. tandfonline.comresearchgate.netcapes.gov.br This highlights the utility of XRD in identifying chemical changes in materials.
Thermal Analysis Methods for this compound
Thermal analysis techniques are crucial for characterizing the material properties of this compound, providing insights into its thermal stability, phase transitions, and decomposition profile. These methods monitor the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. core.ac.uk This method is widely used to determine the characteristic thermal transition temperatures of materials, such as melting, crystallization, and glass transitions. core.ac.ukjeolusa.com
For this compound, DSC analysis reveals key information about its phase behavior upon heating. Early studies reported a melting point for this compound in the range of 224–225 °C. It is important to note that the thermal behavior of lithium soaps can be complex, sometimes exhibiting multiple phase transitions before melting. For instance, studies on analogous compounds like silver palmitate have shown an order-disorder phase transition at 120°C and other reversible phase transitions at higher temperatures before decomposition. bruker.com The specific transitions observed for this compound are dependent on factors such as the purity of the sample and the experimental conditions of the DSC analysis, including the heating rate. issuu.com
Table 1: Reported Thermal Transitions for this compound
| Thermal Transition | Temperature Range (°C) | Reference |
|---|---|---|
| Melting Point | 224–225 |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition characteristics of materials. e3s-conferences.org
Studies on anhydrous lithium soaps have shown a clear trend related to the length of the fatty acid chain. Anhydrous lithium salts of fatty acids with 14 or more carbon atoms, which includes this compound (a salt of the 16-carbon palmitic acid), were found to decompose at approximately 126 ± 4 °C. The primary decomposition product identified in these studies is lithium carbonate. In contrast, lithium salts with shorter fatty acid chains (12 carbons or fewer) exhibit significantly higher thermal stability. This indicates that the decomposition of this compound begins at a temperature substantially lower than its reported melting point, a critical characteristic of its thermal behavior.
Table 2: Decomposition Data for Anhydrous this compound
| Analysis Method | Decomposition Temperature (°C) | Decomposition Product | Reference |
|---|---|---|---|
| TGA | 126 ± 4 | Lithium Carbonate |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Morphological and Microstructural Analysis of this compound
The morphology and microstructure of this compound are key to understanding its physical properties and applications, particularly in systems like lubricating greases where the thickener structure is paramount.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the structure of materials at the micro- and nanoscale. e3s-conferences.orgthermofisher.com SEM provides detailed images of the surface morphology, while TEM allows for the observation of the internal microstructure of thin specimens. e3s-conferences.orgosti.gov
Specific morphological studies on pure, isolated this compound are not extensively detailed in the available literature. However, its structure is well-characterized in the context of lithium soap-based lubricating greases, where it functions as a gelling agent. In these applications, SEM analysis reveals that lithium soaps, including those derived from palmitic acid, form a highly entangled, three-dimensional network of fibers or crystallites. researchgate.netmdpi.com The morphology of these fibers—their length, width, and degree of twisting and entanglement—is critical to the rheological properties of the grease. mdpi.comresearchgate.net The microstructure is often described as a network of soap fibers that immobilizes the lubricating oil. researchgate.net Changes in processing or mechanical stress can alter this fibrous structure, leading to changes in the material's performance. taylorandfrancis.com TEM can further provide high-resolution images of these soap fibers, revealing details about their crystallinity and internal arrangement. ucsd.edunih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale resolution. sciopen.comtribology.rs The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed topographical map can be generated. tribology.rs
While AFM is a powerful tool for characterizing surface roughness and topography at the atomic level, specific research applying AFM to the study of pure this compound is not prominent in the reviewed scientific literature. bruker.comsciopen.com In principle, AFM could be used to investigate the nanoscale surface features of this compound crystals, providing quantitative data on surface roughness and revealing fine details of crystal growth patterns or defects. For related materials, such as those used in lithium-ion batteries, AFM has been instrumental in studying the evolution of electrode surfaces and the formation of the solid-electrolyte interphase (SEI) layer in situ. bruker.com Such an analysis of this compound could yield valuable information on its surface properties, complementing the microscale information provided by electron microscopy.
Fundamental Chemical Interactions and Reactivity of Lithium Palmitate
Solvation Behavior and Solubility Studies of Lithium Palmitate
The solubility of this compound is highly dependent on the polarity of the solvent, a direct consequence of its amphiphilic structure.
This compound is generally soluble in organic solvents, a property that is crucial for its application in non-aqueous systems like lubricating greases. cymitquimica.com The dissolution process involves the solvation of both the nonpolar and polar ends of the molecule. The long C16 hydrocarbon tail interacts favorably with nonpolar or weakly polar organic solvents through van der Waals forces. The ionic lithium carboxylate head requires solvation by organic solvents that have some capacity for coordinating with the lithium cation, such as ethanol (B145695).
Table 1: Qualitative Solubility of this compound in Various Solvents This table is based on compiled information from various sources.
| Solvent Type | Example Solvent | Solubility | Primary Interaction |
|---|---|---|---|
| Aqueous | Water | Sparingly soluble / Limited | Hydration of ionic head vs. hydrophobic effect of tail. cymitquimica.com |
| Polar Protic Organic | Ethanol | Somewhat soluble | Solvation of both the ionic head and hydrocarbon tail. |
| Nonpolar Organic | Hydrocarbons | Soluble (often with aggregation) | Favorable interaction with the hydrocarbon tail. |
In stark contrast to its behavior in organic solvents, this compound has very limited solubility in water. cymitquimica.com This is due to the unfavorable interaction between the long, hydrophobic palmitate tail and the polar water molecules. When introduced into water, the compound dissociates into a lithium cation (Li⁺) and a palmitate anion (CH₃(CH₂)₁₄COO⁻). europa.eu
The lithium cations are readily hydrated, attracting water molecules to form a solvation shell. nih.gov However, the long hydrocarbon tail of the palmitate anion disrupts the hydrogen-bonding network of water, leading to a strong hydrophobic effect that limits its solubility. The temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration is known as the Krafft point. For many lithium soaps, including this compound, the Krafft point is reported to be above the boiling point of water, which contributes to their poor solubility. rsc.org
The low solubility of this compound allows it to be precipitated from aqueous solutions, a reaction used in wastewater treatment to remove lithium ions. rsc.orgrsc.org
Table 2: Reported Solubility of this compound in Water at 25°C Data derived from precipitation studies.
| Parameter | Value | Reference |
|---|---|---|
| Equivalent Lithium Ion (Li+) Concentration | ~3.9 ppm | rsc.org |
Dissolution Mechanisms in Organic Solvents
Interfacial Chemistry and Self-Assembly Phenomena of this compound
As an amphiphile, this compound exhibits a strong tendency to self-assemble into organized structures, particularly in solution and at interfaces, to minimize unfavorable interactions between its hydrophobic tail and a polar medium.
In nonpolar organic solvents, this compound molecules self-assemble to form "reversed" or "inverted" micellar structures. In these aggregates, the polar ionic heads are sequestered in a central core, shielded from the nonpolar solvent, while the hydrophobic tails extend outwards into the solvent.
At higher concentrations, these initial aggregates can organize into more complex, ordered structures known as lyotropic mesophases. Research has identified the formation of high-temperature liquid crystal phases, including lamellar (bilayer) and reversed hexagonal structures, for lithium soaps. The specific structure formed depends on factors like solvent, temperature, and concentration. This self-assembly into a fibrous crystalline network is the basis for the thickening action of this compound in lubricating greases. cleaninginstitute.org
At interfaces, such as a liquid-liquid (e.g., oil-water) or solid-liquid (e.g., metal-oil) interface, this compound molecules orient themselves to satisfy the affinities of both their polar and nonpolar segments. At an oil-water interface, they would align with their hydrocarbon tails in the oil phase and their ionic heads in the water phase, reducing the interfacial tension.
In the context of lubrication, this interfacial behavior is critical. Studies of this compound in grease have demonstrated a high degree of molecular orientation at the walls of a container, parallel to the direction of flow. acs.org This orientation and the formation of a stable, three-dimensional network of soap crystallites (a solid-liquid interface phenomenon) are responsible for immobilizing the lubricating oil and providing the grease's structure and mechanical stability. cleaninginstitute.orgresearchgate.net
Formation of Micellar and Colloidal Structures
Reaction Mechanisms Involving this compound or its Derivatives
This compound can be a reactant, an intermediate, or a product in several types of chemical reactions.
Its formation is a classic acid-base reaction known as saponification, where palmitic acid reacts with a lithium base, such as lithium hydroxide (B78521). This can be carried out in a fusion method at elevated temperatures or by adding a lithium salt like lithium acetate (B1210297) to an ethanol solution of the fatty acid.
The compound can also be formed through a metathesis or precipitation reaction, where aqueous lithium ions react with a source of palmitate ions (e.g., from sodium palmitate) to form the insoluble this compound precipitate. rsc.orgrsc.org
Conversely, this compound can undergo hydrolysis in the presence of strong acids, which protonate the carboxylate group to regenerate palmitic acid and a lithium salt. rsc.orgrsc.org Furthermore, the carboxylate group can be reduced. In the reduction of carboxylic acids by strong reducing agents like lithium aluminum hydride (LiAlH₄), the initial step involves deprotonation of the carboxylic acid to form a lithium carboxylate intermediate, analogous to this compound, which is then reduced to the primary alcohol (1-hexadecanol). libretexts.org
Table 3: Summary of Key Reactions Involving this compound
| Reaction Type | General Equation | Description |
|---|---|---|
| Saponification (Synthesis) | C₁₅H₃₁COOH + LiOH → C₁₅H₃₁COOLi + H₂O | Reaction of palmitic acid with lithium hydroxide to form this compound and water. |
| Precipitation (Metathesis) | Li⁺(aq) + C₁₅H₃₁COO⁻(aq) → C₁₅H₃₁COOLi(s) | Formation of solid this compound from aqueous ions. rsc.org |
| Hydrolysis | C₁₅H₃₁COOLi + H₃O⁺ → C₁₅H₃₁COOH + Li⁺ + H₂O | Regeneration of palmitic acid upon reaction with a strong acid. rsc.org |
| Formation as an Intermediate in Reduction | C₁₅H₃₁COOH + LiAlH₄ → [C₁₅H₃₁COOLi] → C₁₆H₃₃OH | Initial deprotonation to a lithium carboxylate prior to reduction to the corresponding alcohol. libretexts.org |
Acid-Base Chemistry of this compound
The acid-base properties of this compound are rooted in its composition as the salt of a strong base (lithium hydroxide, LiOH) and a weak acid (palmitic acid, pKa ≈ 4.9). wikipedia.org
Formation via Neutralization: this compound is typically synthesized through a neutralization reaction between palmitic acid and a lithium base, most commonly lithium hydroxide. The reaction involves the transfer of a proton from the carboxylic acid to the hydroxide ion, forming water and the lithium salt. organicchemistrytutor.com
CH₃(CH₂)₁₄COOH + LiOH → CH₃(CH₂)₁₄COOLi + H₂O
Behavior in Aqueous Solutions: In aqueous media, this compound dissociates into lithium cations (Li⁺) and palmitate anions (CH₃(CH₂)₁₄COO⁻). libretexts.org As the palmitate anion is the conjugate base of a weak acid, it undergoes hydrolysis, reacting with water to establish an equilibrium that releases hydroxide ions (OH⁻).
CH₃(CH₂)₁₄COO⁻ + H₂O ⇌ CH₃(CH₂)₁₄COOH + OH⁻
This reaction results in aqueous solutions of this compound being slightly alkaline. The position of this equilibrium is dependent on the pH of the solution.
Reaction with Strong Acids: As a salt of a weak acid, this compound readily reacts with strong acids, such as hydrochloric acid (HCl). The palmitate anion is protonated by the strong acid to regenerate the parent carboxylic acid, palmitic acid, which is poorly soluble in water. nih.gov
CH₃(CH₂)₁₄COOLi + HCl → CH₃(CH₂)₁₄COOH + LiCl
Basicity of the Palmitate Anion: The carboxylate group (–COO⁻) of the palmitate anion is a weak base. Its basicity is significantly lower than that of alkoxide or hydroxide ions because the negative charge is delocalized across the two oxygen atoms through resonance. wikipedia.org This resonance stabilization makes the carboxylate ion a more stable species and a weaker base. wikipedia.org
| Reaction Type | General Equation | Description |
|---|---|---|
| Neutralization (Formation) | RCOOH + LiOH → RCOOLi + H₂O | Formation of this compound from palmitic acid and lithium hydroxide. |
| Hydrolysis | RCOO⁻ + H₂O ⇌ RCOOH + OH⁻ | The palmitate anion reacts with water, making the solution slightly basic. |
| Protonation | RCOOLi + H⁺A⁻ → RCOOH + Li⁺A⁻ | Reaction with a strong acid regenerates the parent fatty acid. |
Specific Organic Transformations Influenced by this compound
While not a common catalyst or reagent for a wide range of organic syntheses, the chemical nature of this compound allows it to influence or participate in several types of organic transformations. Its role often stems from the properties of its constituent ions: the Lewis acidic Li⁺ cation and the nucleophilic/basic carboxylate anion.
Transesterification and Saponification: In the context of biodiesel production, transesterification of triglycerides is a key reaction. While strong bases like sodium methoxide (B1231860) are common catalysts, the presence of free fatty acids can lead to a competing saponification reaction, forming soap. oup.comrsc.org If lithium hydroxide is used in a process with palmitic acid present, this compound would be formed. Furthermore, lithium soaps can be intentionally formed to recover the lithium catalyst from the glycerol (B35011) byproduct stream in certain biodiesel processes. researchgate.net Research on lithium-based catalysts, such as lithium-doped metal oxides, for transesterification has shown high activity, although the direct catalytic role of simple this compound is less documented than these more complex systems. oup.comunud.ac.id
Nucleophilic Substitution: The palmitate anion, like other carboxylate ions, is a moderate nucleophile. wikipedia.org It can participate in SN2 reactions with alkyl halides to form esters. This reaction provides a pathway for converting an alkyl halide into an ester of palmitic acid.
CH₃(CH₂)₁₄COOLi + R'–X → CH₃(CH₂)₁₄COOR' + LiX (where R'–X is an alkyl halide)
Reactions with Organometallic Reagents: The formation of a lithium carboxylate is the initial step in the reaction between a carboxylic acid and an organolithium reagent (R'Li). organicchemistrytutor.com When palmitic acid reacts with an organolithium compound, the first equivalent acts as a base, deprotonating the acid to form this compound and an alkane. organicchemistrytutor.com
CH₃(CH₂)₁₄COOH + R'Li → CH₃(CH₂)₁₄COOLi + R'H
A second equivalent of the organolithium reagent can then add to the carbonyl carbon of the this compound. This forms an unstable geminal dianion intermediate, which upon acidic workup, collapses to form a ketone. organicchemistrytutor.com This transformation is a method for converting carboxylic acids into ketones, where the lithium salt is a key intermediate.
Lewis Acid-Assisted Reactions: The lithium cation (Li⁺) in this compound can function as a Lewis acid. It can coordinate to other polar functional groups, such as carbonyls, activating them towards nucleophilic attack. While this effect is general for many lithium salts, it means that this compound present in a reaction mixture could potentially influence the reactivity of other components. masterorganicchemistry.com
Complexation and Coordination Chemistry with this compound
The coordination chemistry of this compound is dominated by the strong electrostatic interaction between the small, hard Li⁺ cation and the oxygen atoms of the carboxylate group. This leads to the formation of aggregated or polymeric structures rather than simple monomeric units.
Coordination Environment of the Lithium Ion: Due to its small ionic radius, the Li⁺ ion has a strong tendency to form complexes. libretexts.org It typically exhibits a coordination number of four, adopting a tetrahedral geometry, although other coordination numbers and geometries are possible depending on the ligands. libretexts.org Oxygen and nitrogen are preferred donor atoms for lithium. In aqueous solution, the lithium ion forms the tetrahedral aquo complex, [Li(H₂O)₄]⁺. libretexts.org
The Carboxylate Group as a Ligand: The palmitate anion's carboxylate group acts as a versatile ligand for the lithium ion. It can coordinate in several ways:
Monodentate: One oxygen atom coordinates to the lithium ion.
Bidentate Chelation: Both oxygen atoms coordinate to the same lithium ion, forming a four-membered ring.
Bidentate Bridging: Each oxygen atom coordinates to a different lithium ion, linking metal centers together.
Aggregated and Polymeric Structures: In the solid state and often in non-polar solvents, the bridging coordination mode of the carboxylate group leads to the formation of extended structures. Studies on homologous lithium soaps, including this compound, reveal that they possess similar crystal structures characterized by a high degree of ionic character in the metal-oxygen bond. These soaps form aggregates or polymeric chains where Li⁺ ions are bridged by the carboxylate groups of the palmitate anions. This aggregation is a key factor in the ability of lithium soaps to act as gelling agents in lubricating greases. atamanchemicals.com Quantum mechanical calculations on lithium stearate (B1226849), a closely related soap, found that the lithium salt forms the most efficiently packed aggregates, which is consistent with its high melting point and performance in greases. atamanchemicals.com
Formation of Complex Soaps: In the formulation of "lithium complex greases," the coordination properties are further exploited. These materials are formed by co-crystallizing a simple lithium soap (e.g., lithium 12-hydroxystearate) with a lithium salt of a "complexing agent," which is typically a dicarboxylic acid (like azelaic acid) or boric acid. nlgi.org This results in a complex, mixed-ligand coordination polymer with enhanced thermal stability and performance properties compared to simple lithium soap greases. While palmitic acid is not the most common primary acid in these systems, the principle demonstrates the rich coordination chemistry of lithium carboxylates.
| Feature | Description | Significance |
|---|---|---|
| Li⁺ Ion Preference | Small, hard cation; typically prefers tetrahedral coordination with oxygen donors. libretexts.org | Dictates the geometry of the resulting complexes. |
| Carboxylate Ligand | Acts as a bidentate bridging ligand, connecting multiple Li⁺ ions. | Leads to the formation of polymeric or aggregated structures. |
| Aggregation | Forms efficiently packed aggregates in the solid state and non-polar solvents. atamanchemicals.com | Fundamental to its application as a grease thickener. |
| Complex Formation | Can co-crystallize with other lithium salts (e.g., dicarboxylates) to form complex soaps. nlgi.org | Allows for the tuning of material properties, such as in high-performance greases. |
Advanced Analytical Methodologies for Lithium Palmitate Characterization
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating the components of a mixture. advancechemjournal.com For lithium palmitate, different chromatographic methods are employed to analyze the volatile and non-volatile species, as well as to specifically detect the lithium ion.
Gas Chromatography (GC) for Volatile Palmitate Species
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the palmitate moiety can be analyzed after conversion to a more volatile form, such as a fatty acid methyl ester (FAME). researchgate.net This derivatization process is a common and necessary step for the GC analysis of fatty acids. researchgate.net
The analysis typically involves the following steps:
Derivatization: The this compound sample is chemically converted to a volatile palmitate ester, most commonly methyl palmitate. researchgate.net
Injection: A small amount of the derivatized sample is injected into the gas chromatograph.
Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). The separation is based on the differential partitioning of the volatile compounds between the two phases. advancechemjournal.com
Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). acs.orgfrontiersin.org
GC-MS is particularly useful as it provides not only quantitative data but also structural information, aiding in the definitive identification of the volatile species. acs.orgfrontiersin.org The retention time in the GC provides information for identification, while the peak area allows for quantification. Studies have successfully used GC-MS to identify and quantify palmitic acid in various matrices after derivatization. frontiersin.orgresearchgate.net
Liquid Chromatography (LC) for Non-volatile Palmitate Species
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile and thermally labile compounds, making it suitable for the direct analysis of the palmitate anion without derivatization. advancechemjournal.comclaremont.edu
Key aspects of LC analysis for palmitate species include:
Stationary Phase: Reversed-phase columns, such as C18, are commonly used, where the stationary phase is non-polar. mdpi.com
Mobile Phase: A polar mobile phase, often a mixture of solvents like acetonitrile, methanol, and water, is used to elute the components. nih.govresearchgate.net
Detection: Since palmitate lacks a strong chromophore for UV detection at higher wavelengths, detection can be challenging. claremont.edu However, UV detection at lower wavelengths (around 208 nm) is possible. researchgate.net Alternatively, detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used. nih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and resolution for the analysis of non-volatile species like palmitate. maxapress.com This technique allows for both quantification and structural confirmation of the analyte.
Ion Chromatography (IC) for Lithium Ion Detection
Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation and quantification of ions. It is an ideal method for the direct determination of the lithium ion concentration in this compound samples. thermofisher.comlcms.cz
The process involves:
Separation: The sample is introduced into an ion-exchange column where the lithium ions are separated from other cations and anions present in the sample. researchgate.net
Suppression: For conductivity detection, a suppressor is often used to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. lcms.cz
Detection: A conductivity detector is the most common detector used in IC for quantifying the separated ions. lcms.cz
IC offers a sensitive and accurate method for determining the lithium content, which is crucial for verifying the stoichiometry of this compound. researchgate.netmetrohm.com Modern IC systems can be coupled with mass spectrometry (IC-MS) for even greater selectivity and sensitivity, allowing for the unambiguous identification and quantification of lithium ions. thermofisher.com
Spectrophotometric Quantification Methods for this compound Components
Spectrophotometric methods are widely used for the quantitative analysis of various substances based on their absorption of light. For this compound, these techniques can be adapted to determine the concentration of both the lithium and palmitate components.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
UV-Vis spectroscopy can be employed for the quantitative analysis of both lithium and palmitate, though often with different approaches.
Analysis of Lithium: Direct quantification of lithium ions using UV-Vis is not straightforward. However, indirect methods involving the formation of a colored complex with a specific reagent can be used. The absorbance of the resulting colored solution is measured at a specific wavelength, and the lithium concentration is determined from a calibration curve. google.com For instance, a method has been described where lithium forms a complex that can be measured in the visible range, around 550-570 nm. google.com
Analysis of Palmitate: Palmitic acid itself does not have strong absorption in the UV-Vis region. claremont.edu However, quantitative analysis of underivatized fatty acids by HPLC with UV detection at low wavelengths (e.g., 208 nm) has been reported. researchgate.net The carboxyl group of the fatty acid shows some absorbance in this region. A calibration curve is constructed by plotting the absorbance of standard solutions of palmitic acid against their known concentrations.
Derivatization Strategies for Spectrophotometric Detection
To enhance the sensitivity and selectivity of spectrophotometric detection, especially for the palmitate moiety, derivatization strategies are often employed. researchgate.net Derivatization converts the analyte into a new compound with more favorable detection properties.
For the analysis of palmitate, the carboxylic acid group can be reacted with a chromophoric or fluorophoric labeling agent. This results in a derivative that absorbs strongly in the UV-Vis or fluorescence region, allowing for much lower detection limits. jascoinc.com
An example of a derivatizing agent is 9-Anthryldiazomethane (ADAM), which reacts with carboxylic acids to form highly fluorescent esters. jascoinc.com These derivatives can then be easily quantified using fluorescence spectroscopy or HPLC with a fluorescence detector, providing excellent sensitivity. jascoinc.com The choice of derivatization reagent depends on the analytical requirements, such as the desired detection limit and the instrumentation available. researchgate.net
Electrochemical Detection Approaches
Electrochemical methods offer sensitive and often rapid means for the characterization of this compound. These techniques are primarily concerned with the electrical properties of this compound in solution or at electrode interfaces.
Voltammetry for Redox Properties of this compound
Voltammetry is an electroanalytical technique where the potential of an electrode is varied, and the resulting current is measured. This method can provide insights into the redox (reduction-oxidation) properties of electroactive species. While this compound itself is not typically considered electroactive in the traditional sense, its components or its effects on other redox processes can be studied.
The electrochemical behavior of palmitic acid, a constituent of this compound, has been investigated using modified electrodes. For instance, a study utilized a reduced graphene oxide-modified screen-printed carbon electrode to detect palmitic acid. The detection was based on the voltammetric reduction of 2-methyl-1,4-naphthaquinone (Vitamin K3), where the reduction signal was proportional to the concentration of palmitic acid present. nih.gov In this system, the quinone undergoes a two-electron reduction to form a dianion, which then interacts with protons from the palmitic acid to form hydroquinone. nih.gov The reduction potential was observed to shift to more negative values with increasing palmitic acid concentration, indicating that the electrochemical reduction facilitates the interaction with the acid. nih.gov
The general principle involves applying a linearly varying potential to a working electrode and observing the resulting current. tsinghua.edu.cn The lack of a standardized protocol for such measurements can sometimes lead to variability in results. tsinghua.edu.cn The choice of working electrode material, such as stainless steel or carbon, can also influence the measured oxidation potential of related organic compounds. tsinghua.edu.cn Numerical simulations of cyclic voltammetry have been employed to understand the intercalation/deintercalation of lithium ions in various materials, which can provide a theoretical framework for interpreting experimental voltammetric data. conicet.gov.ar
Key Findings from Voltammetric Studies:
| Analyte/System | Electrode | Method | Key Finding |
| Palmitic Acid | Reduced Graphene Oxide-Modified Screen-Printed Carbon Electrode | Indirect Voltammetry with Vitamin K3 | The reduction peak current of Vitamin K3 is proportional to the palmitic acid concentration, with a detection limit of 0.079 mM. nih.gov |
| Lithium-ion Systems | Various (e.g., LiMn2O4, LiCoO2) | Cyclic Voltammetry (and simulations) | Particle size and geometry are crucial for the electrochemical response, with higher potential sweep rates being applicable for nanoparticle characterization. conicet.gov.ar |
Conductometric and Potentiometric Methods in this compound Solutions
A study on aqueous solutions of lithium and sodium salts of poly(thiophen-3-ylacetic acid) utilized conductometry to study the behavior of these polyelectrolytes during neutralization titrations. nih.gov Similarly, conductometric analysis has been applied to study ion equilibrium in hybrid electrolyte solutions containing lithium ions and fluoride (B91410), where the formation of complex ions like Li₂F⁺ and LiF₂⁻ was investigated. kyoto-u.ac.jp These studies highlight the utility of conductometry in characterizing ionic interactions in lithium-containing solutions.
Potentiometry measures the potential difference between two electrodes in an electrochemical cell under static (zero or negligible current) conditions. libretexts.org This technique is useful for determining the concentration of specific ions using ion-selective electrodes (ISEs). For lithium analysis, a lithium-specific ISE can be employed. google.com An indirect potentiometric method, where the sample is diluted before analysis, is often preferred for clinical samples to overcome interference from other ions like sodium. google.com
A potentiometric method was developed for the determination of lithium in an ethanol (B145695) medium using a fluoride ion-selective electrode for end-point detection during titration with ammonium (B1175870) fluoride. researchgate.net This method demonstrated good precision for measuring lithium content. researchgate.net Potentiometry is also a key technique for measuring the entropy change in lithium batteries, which provides insight into the structural and thermal properties of the battery materials. rsc.org
Hyphenated Techniques for Comprehensive Analysisresearchgate.netrsc.orgnih.gov
Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful capabilities for analyzing complex mixtures. nih.gov These methods, such as GC-MS and LC-MS, are instrumental in the detailed characterization of this compound and related substances. bccampus.ca
GC-MS for Fatty Acid Composition and Purity Assessmentresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. researchgate.net It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. slideshare.net For fatty acid analysis, which includes the palmitate component of this compound, a derivatization step is typically required to convert the polar fatty acids into more volatile, non-polar derivatives, such as fatty acid methyl esters (FAMEs). nih.gov
In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. slideshare.netunipi.it As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z). bccampus.caslideshare.net The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. researchgate.net
GC-MS is widely used for determining the fatty acid profile of oils and fats. For example, studies on tomato seed oil and Abutilon hirtum leaves used GC-MS to identify and quantify the constituent fatty acids, including palmitic acid. journal-of-agroalimentary.roekb.eg A specific method for the analysis of free fatty acids and metal soaps (like this compound) in paint samples has been developed using different silylating agents to selectively derivatize free fatty acids versus those bound as metal salts. unipi.it
Typical GC-MS Parameters for Fatty Acid Analysis:
| Parameter | Typical Setting | Reference |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS) | unipi.it |
| Injection Mode | Splitless | unipi.it |
| Ionization Mode | Electron Impact (EI, 70 eV) | unipi.it |
| Temperature Program | Initial temp 80°C, ramp to 280°C | unipi.it |
| Derivatization Agent | BSTFA (for total fatty acids), HMDS (for free fatty acids) | unipi.it |
LC-MS for Complex Mixture Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC-MS. slideshare.net It couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov LC-MS is adept at analyzing complex mixtures, such as those containing lipids and their salts. nih.govspectroscopyonline.com
In LC-MS, the sample is first separated by HPLC based on the components' interactions with the stationary and mobile phases. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analytes are ionized before mass analysis. nih.gov
LC-MS-based methodologies have been developed for the comprehensive analysis of complex lipid mixtures. nih.gov These methods can involve an initial class separation using normal-phase HPLC, followed by detailed characterization of individual lipids using reversed-phase LC-MS or tandem mass spectrometry (MS/MS). nih.gov The use of high-resolution mass spectrometry in LC-MS provides accurate mass measurements, which aids in determining the elemental composition of analytes in complex samples. spectroscopyonline.com For the analysis of monoclonal antibodies in complex mixtures, two-dimensional LC-MS (2D-LC-MS) has been employed to purify the sample in the first dimension before separation and detection in the second dimension coupled to the MS. chromatographyonline.com While direct LC-MS analysis of this compound is less commonly detailed, the technique is broadly applied to the analysis of fatty acids and other lipids, often involving derivatization to enhance ionization and fragmentation for structural elucidation. nih.gov
Theoretical and Computational Studies of Lithium Palmitate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are employed to explore the electronic structure, stability, and reactivity of molecules. researchgate.net These methods solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a class of quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. youtube.com It is a powerful tool for predicting the properties of molecules and materials, including those relevant to lithium-ion battery electrolytes and similar chemical species. rsc.orgchemrxiv.org DFT calculations can determine optimized geometries, reaction energies, and thermodynamic parameters for complexes involving lithium ions. researchgate.net
In the context of lithium salts, DFT is used to probe the strength of the cation-anion interaction, which is fundamental to understanding the salt's dissociation and solvation properties. rsc.org For systems analogous to lithium palmitate, DFT has been used to calculate key quantum mechanical quantities such as redox potentials and electronic properties like electron affinity, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com
DFT studies on related systems, such as lithium-ion battery electrolytes, have explored the catalytic influence of the lithium ion on the thermal decomposition of surrounding molecules, providing a basis for understanding the stability of lithium-containing compounds. frontiersin.org By simulating the charge environment, for instance by adding a lithium ion to a system, researchers can use DFT to observe changes in molecular geometry and vibrational spectra, quantifying the effect of the charge on chemical bonds. digitellinc.com
Table 1: Key Parameters from DFT Calculations on Related Systems
| Calculated Property | Significance | Relevant System Examples |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. mdpi.com | Hydrous Long-Chain Dibasic Ammonium (B1175870) Salts mdpi.com |
| Cation-Anion Dissociation Energy | Determines the tendency of the salt to form free ions. rsc.org | Various lithium salts for battery electrolytes rsc.org |
| Redox Potential | Predicts the electrochemical behavior. rsc.org | Organic electrode materials for Li-ion batteries rsc.org |
| Charge Distribution | Reveals the location of reactive sites on a molecule. mdpi.com | Hydrous Long-Chain Dibasic Ammonium Salts mdpi.com |
Elucidation of Bonding and Charge Distribution in this compound
The bond between the lithium cation (Li⁺) and the palmitate anion (CH₃(CH₂)₁₄COO⁻) is a critical feature of the compound's structure and properties. This interaction is primarily ionic, resulting from the transfer of electron density from lithium to the carboxylate group of the palmitic acid. This creates an unsymmetrical distribution of charge, characteristic of ionic binding. libretexts.org
Studies on homologous lithium soaps have shown that the ionic character of the metal-to-oxygen bond is influenced by the length of the fatty acid chain, increasing as the chain length decreases. The charge distribution can be visualized using molecular electrostatic potential (ESP) surfaces derived from quantum chemical calculations, which highlight the regions of a molecule that are rich or poor in electrons, thereby indicating likely sites for chemical reactions. mdpi.com
In mass spectrometry studies, the association of a lithium ion with carbonyl oxygen atoms is shown to facilitate charge separation, which is a practical manifestation of this specific bonding interaction. nih.gov The presence of the Li⁺ ion can also significantly influence weaker intermolecular forces, such as hydrogen bonds, by altering the local charge environment. digitellinc.com The nature of the bonding is a direct consequence of the distribution of negative charge in the molecule, which is determined by the relative abilities of the constituent nuclei to attract electrons. libretexts.org
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular-level processes, such as self-assembly, diffusion, and phase transitions. mdpi.comrsc.org
This compound, as an amphiphilic molecule, exhibits complex aggregation behavior in various media. MD simulations are well-suited to study the self-assembly of such molecules, which is governed by a balance of intermolecular interactions, including electrostatic forces, van der Waals interactions, and hydrogen bonds. unina.it
Simulations of analogous systems, such as palmitate esters and sodium hydrogen dipalmitate, have provided significant insights. mdpi.comcapes.gov.brresearchgate.net For instance, all-atom MD simulations have shown that palmitate esters can rapidly self-assemble into micellar structures in aqueous solutions. mdpi.com The shape and stability of these aggregates are dictated by the interplay of attractive and repulsive forces. acs.org In the case of acid-soap crystals like sodium hydrogen dipalmitate, MD simulations have been used to develop interaction parameters that describe the energetics of the bonds between carboxylate and acid groups, which are crucial for crystal stability. capes.gov.brresearchgate.net
The aggregation behavior is also highly dependent on the molecular structure. For related biosurfactants, MD simulations have highlighted the tendency to form spherical aggregates, with the size and morphology being sensitive to environmental factors like pH. unina.it
Table 2: Findings from MD Simulations on Palmitate and Related Amphiphiles
| System | Key Finding | Simulation Details |
| Palmitate Ester / Tween80 | Rapid self-assembly into prolate-like micelles in aqueous solution. mdpi.com | All-atom MD simulations over a 15 ns period. mdpi.com |
| Toad Liver FABP with Palmitate | Elucidation of the ligand entry process into the protein's hydrophobic cavity. researchgate.net | MD simulation of the encounter between the palmitate molecule and the protein. researchgate.net |
| Sodium Hydrogen Dipalmitate | Establishment of interaction parameters for acid-carboxylate bonds. capes.gov.brresearchgate.net | MD simulations used to describe structure and energetics. capes.gov.brresearchgate.net |
| Di-rhamnolipid | Tendency to form smaller spherical aggregates compared to mono-rhamnolipid. unina.it | MD simulations comparing aggregation behavior. unina.it |
Dynamic Behavior of this compound in Various Solvents and Phases
The phase behavior of this compound is complex, forming different structures depending on temperature and the presence of solvents. Experimental studies have identified various thermotropic and lyotropic mesophases, including lamellar, reversed hexagonal, and reversed micellar nematic phases. The phase diagram for the this compound-water system shows that it forms liquid crystalline phases at much higher temperatures than its sodium counterpart.
MD simulations can model the dynamic behavior of this compound in these different environments. Simulations of analogous lithium alkyl carbonates, which are components of the solid-electrolyte interphase in batteries, have been performed at various temperatures to study ionic conductivity and the mechanism of lithium-ion transport. nih.gov These simulations revealed that Li⁺ is coordinated by approximately 4.6 oxygen atoms from carboxylate groups. nih.gov
In aqueous solutions, simulations can track the behavior of individual molecules as they aggregate or interact with the solvent. mdpi.com In non-aqueous solvents like hydrocarbons, lithium soaps exhibit different phase behaviors. While this compound's behavior in hydrocarbons has been studied experimentally, MD simulations offer a way to understand the molecular-level interactions driving these phase transitions. Coarse-grained simulation techniques, such as Dissipative Particle Dynamics (DPD), can be used to model the phase behavior of surfactants over longer time and larger length scales than are accessible with all-atom MD. researchgate.net
Structure-Property Relationship Modeling for this compound (Fundamental Aspects)
Quantitative Structure-Property Relationship (QSPR) models are computational methods that aim to predict the properties of molecules based on their structural features. ontosight.ai This approach is founded on the principle that a molecule's structure inherently determines its physical, chemical, and biological properties. ontosight.ai The development of a QSPR model involves collecting data, calculating molecular descriptors, creating a mathematical model using statistical or machine learning techniques, and validating the model's predictive power. ontosight.ainih.gov
For materials science, QSPR can predict diverse properties such as thermal stability, solubility, and kinetic behavior. nih.gov In the context of lithium-containing materials, such as those used in Li-ion batteries, QSPR models can screen for compounds with desired properties like high ionic conductivity or specific voltage profiles. researchgate.net
For this compound and other lithium soaps, fundamental structure-property relationships have been observed experimentally. For example, the thermal stability of lithium soaps is related to the length of the fatty acid chain; salts with 14 or more carbon atoms decompose at significantly lower temperatures than those with 12 or fewer carbons. Furthermore, X-ray diffraction studies have shown that the angle of inclination of the molecular axes to the basal plane in the crystal structure increases as the fatty acid chain length decreases.
These experimentally observed relationships provide a foundation for developing QSPR models. By calculating a range of molecular descriptors for a series of lithium soaps, a predictive model could be built to estimate properties like melting point, decomposition temperature, or critical micelle concentration for new, uncharacterized structures. Such models can accelerate the design and discovery of new materials with optimized properties for applications like high-temperature lubricants. researchgate.net
Predictive Models for Thermal and Self-Assembly Characteristics
Predictive modeling is crucial for understanding the stability and structural formation of this compound under various conditions. These models can be informed by both experimental data and computational simulations.
Thermal Characteristics: Thermogravimetric analysis (TGA) is an experimental technique used to determine the thermal stability of materials. For the homologous series of anhydrous lithium soaps, a distinct trend in thermal decomposition has been observed. Anhydrous lithium salts of fatty acids with 14 or more carbon atoms, including this compound, decompose at approximately 126 ± 4 °C, leading to the formation of lithium carbonate. In contrast, lithium salts of shorter-chain fatty acids (12 carbons or fewer) exhibit significantly higher thermal stability. Computational models, often employing principles from quantum chemistry, can help elucidate the mechanisms behind this chain-length-dependent thermal stability by analyzing bond energies and reaction pathways at the molecular level. xmu.edu.cn
| Compound | Carbon Atoms in Fatty Acid | Decomposition Temperature (°C) |
|---|---|---|
| This compound | 16 | ~126 ± 4 |
| Lithium Myristate | 14 | ~126 ± 4 |
| Lithium Laurate | 12 | Stable up to ~300 ± 78 (Chain Length Dependent) |
| Lithium Caprate | 10 | |
| Lithium Caprylate | 8 |
Data sourced from Shoeb et al. (1999).
Self-Assembly Characteristics: As an amphiphilic molecule, this compound has a propensity for self-assembly in solution. The process is governed by the balance of hydrophobic interactions between the long palmitate tails and the hydrophilic interactions of the lithium carboxylate head groups with the solvent. Computational models, particularly molecular dynamics (MD) simulations, are instrumental in predicting the structures that form. mdpi.comacs.org These simulations can model the aggregation of many individual molecules to predict the formation of various supramolecular structures such as micelles, bilayers, and lamellar phases. mdpi.comrsc.org
Theoretical models for the self-assembly of amphiphiles suggest that the final structure is highly dependent on factors like concentration, temperature, and the nature of the counter-ion (in this case, Li⁺). acs.org For instance, at low concentrations, spherical micelles might be predicted, while at higher concentrations, simulations may show a transition to cylindrical micelles or lamellar sheets. rsc.org The self-assembly of helical ribbons has been observed in aqueous dispersions of similar metallic salts like lithium 12-hydroxystearate, indicating that complex, ordered structures can be formed. acs.org
Influence of Molecular Conformation on Bulk Behavior
The specific three-dimensional shape of the this compound molecule and its arrangement relative to its neighbors directly dictates the macroscopic properties of the bulk material, such as its crystal structure and rheological behavior.
Molecular Conformation and Crystal Structure: X-ray diffraction studies on homologous lithium soaps reveal that they share a very similar crystal structure. A key conformational parameter is the angle of inclination of the hydrocarbon chain's molecular axis with respect to the basal plane of the crystal. Theoretical calculations combined with experimental data show that this tilt angle increases as the length of the fatty acid chain decreases.
| Fatty Acid Chain | Trend in Molecular Tilt Angle | Trend in Ionic Character of Li-O Bond |
|---|---|---|
| Decreasing Length (C18 to C8) | Increases | Increases |
Data sourced from Shoeb et al. (1999).
Computational simulations can model these systems to show how variations in the molecular tilt and the polarity of the headgroup translate into differences in bulk properties like melting point, solubility, and mechanical strength. For example, a greater molecular tilt might lead to less efficient packing, which could influence the material's density and thermal properties.
Advanced Material Science and Colloidal Chemistry of Lithium Palmitate
Self-Assembly and Mesophase Behavior of Lithium Palmitate
The self-organization of this compound molecules is a direct consequence of their amphiphilicity, leading to the formation of ordered structures known as mesophases. These phases possess properties intermediate between those of a crystalline solid and an isotropic liquid. openbiochemistryjournal.com The specific nature of the self-assembled structures is highly dependent on factors such as concentration, temperature, and the nature of the solvent. wikipedia.org
This compound exhibits both lyotropic and thermotropic liquid crystalline behavior, meaning its mesophases can be induced by the influence of a solvent or by a change in temperature, respectively. nih.govfrontiersin.org
Thermotropic Behavior: In the absence of a solvent, anhydrous this compound displays thermotropic polymorphism. As the temperature is increased, it undergoes a series of phase transitions before melting into an isotropic liquid. Studies using differential scanning calorimetry (DSC) and polarizing microscopy have shown that lithium soaps, including this compound, exhibit a characteristic stepwise melting behavior. They can form high-temperature liquid crystal phases, such as lamellar structures, directly before transitioning to an amorphous melt. This behavior contrasts with other lithium soaps like lithium oleate, highlighting the influence of the alkyl chain's saturation on the phase behavior.
Lyotropic Behavior: In the presence of a solvent, this compound can form lyotropic liquid crystalline phases. wikipedia.org This behavior is particularly evident in aqueous systems. The Krafft point of this compound is a critical temperature above which the solubility of the soap dramatically increases. Above this temperature, the solubility of the crystalline soap can reach the critical micelle concentration, which is a prerequisite for the formation of micelles and subsequent lyotropic mesophases over a wide range of concentrations. The addition of water to anhydrous lithium soaps can lead to the formation of homogeneous lamellar mesophases with broad composition and temperature stability ranges.
| Phase Type | Inducing Factor | Description | Structural Examples |
| Thermotropic | Temperature | Ordered phases formed by heating the pure compound. | Lamellar phases |
| Lyotropic | Solvent Concentration | Ordered phases formed by dissolving the compound in a solvent. | Lamellar phases, Hexagonal phases |
The formation of aggregates such as micelles and vesicles is a fundamental aspect of the solution behavior of surfactants like this compound.
Micellar Aggregates: In aqueous solutions, once the concentration of this compound surpasses its critical micelle concentration (CMC) above the Krafft temperature, the molecules spontaneously self-assemble into micelles. uni-regensburg.de These are typically spherical or cylindrical aggregates where the hydrophobic palmitate tails form a core, shielded from the water, while the hydrophilic lithium carboxylate headgroups are exposed at the micelle-water interface. uni-regensburg.de The formation of these aggregates is an entropically driven process aimed at minimizing the unfavorable interactions between the hydrocarbon chains and water.
Vesicular Aggregates: Under certain conditions, such as changes in concentration, temperature, or the addition of other substances, a morphological transition from micelles to vesicles can occur. unina.it Vesicles are spherical structures composed of one or more concentric bilayers, enclosing a small amount of the solvent. uni-regensburg.de While the direct transition for this compound specifically is a subject of detailed phase studies, the general principles for anionic surfactants suggest that factors modifying the effective headgroup area and chain packing can induce such transitions. uni-regensburg.de For instance, in some surfactant systems, increasing concentration can lead from spherical to rod-like micelles and eventually to the formation of lamellar or vesicular phases. uni-regensburg.de
| Aggregate Type | Typical Structure | Driving Force |
| Micelle | Spherical or cylindrical core-shell structure with hydrophobic tails inside and hydrophilic heads outside. | Minimization of hydrophobic chain contact with a polar solvent (e.g., water). |
| Vesicle | Spherical, hollow structure composed of a lipid bilayer enclosing a solvent core. | Spontaneous curvature of surfactant bilayers under specific concentration or composition conditions. |
Lyotropic and Thermotropic Liquid Crystalline Phases
Integration into Organized Systems (Non-Applied)
The self-assembly properties of this compound allow for its integration into larger, more complex organized systems like gels, networks, and stabilized dispersions.
This compound can act as a low-molecular-weight organogelator, capable of structuring organic liquids into semi-solid gels. This process relies on the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the liquid solvent. mdpi.com
The formation of this network is driven by non-covalent interactions, primarily van der Waals forces between the long palmitate chains. The crystalline nature of the soap fibers creates a network structure. scielo.br Research on fatty acid derivatives shows that elongating the alkyl chain generally improves gelating properties due to increased London dispersion forces. scielo.br While some studies suggest that the degree of ionization in lithium soaps might be too low to achieve the necessary balance for gel formation alone in certain systems, they can participate effectively in binary or multi-component gel systems. scielo.br The stability and mechanical strength of these gels typically increase with a higher concentration of the gelator, which leads to a denser fibrillar network. scielo.bracs.org
As an amphiphilic molecule, this compound is surface-active and naturally accumulates at the interface between two immiscible phases, such as oil and water. This property makes it an effective stabilizer for dispersed systems like emulsions. scispace.com
Upon adsorbing at the oil-water interface, this compound molecules orient themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This adsorption forms an interfacial film that reduces the interfacial tension between the two liquids. mdpi.com This reduction in tension facilitates the formation of smaller droplets, and the resulting interfacial layer acts as a mechanical and electrostatic barrier, preventing the droplets from coalescing and thus enhancing the kinetic stability of the emulsion. scispace.commdpi.com The effectiveness of stabilization depends on the ability to form a dense and resilient interfacial layer. researchgate.net
Role of this compound in Gel and Network Formation
Nanomaterial Fabrication Utilizing this compound
The self-assembling nature of this compound can be harnessed in the bottom-up fabrication of nanomaterials. researchgate.net In this approach, ordered nanostructures are built from molecular components. Surfactants play a crucial role as templates, capping agents, or stabilizers in the synthesis of nanoparticles.
While direct examples focusing solely on this compound are specific, the utility of its constituent parts is well-documented. For instance, palmitic acid has been used as a "filler molecule" in the Langmuir-Blodgett technique to control the spacing and density of catalyst nanoparticles on a substrate. researchgate.net This controlled deposition is critical for the subsequent growth of vertically aligned carbon nanotubes, where the distance between catalyst particles dictates the density of the resulting nanotubes. researchgate.net
Given its surfactant properties, this compound could similarly be used to stabilize nanoparticle suspensions, preventing their aggregation and controlling their growth and final morphology. frontiersin.org Its ability to form micelles and other aggregates in solution allows it to act as a nanoreactor or template, directing the synthesis of nanomaterials with specific sizes and shapes. The lithium cation itself can also be of interest, as demonstrated in the synthesis of lithium-based upconversion nanoparticles for various applications. mdpi.com The use of such amphiphiles is a key strategy in sol-gel processes and other wet-chemical methods for nanomaterial fabrication. nih.gov
Template-Assisted Synthesis of Nanostructures
In the realm of nanotechnology, template-assisted synthesis is a prominent bottom-up approach for creating nanostructures with controlled morphology and structure. nih.gov This method utilizes a pre-existing template with nanoscale features to direct the formation of the desired material. numberanalytics.com Templates are broadly categorized as "hard" or "soft." Hard templates are typically solid materials with a defined shape, while soft templates are dynamic structures formed by organic molecules like surfactants or polymers. nih.govresearchgate.net this compound, as a metallic salt of a long-chain fatty acid, falls into the category of soft templates, where self-assembly in solution creates micelles or other ordered structures that guide nanoparticle growth. nih.gov
The process generally involves the deposition of inorganic precursor species onto the surface or into the interior of the soft template. nih.gov Following the formation of the material around or within the template, the organic template is typically removed, often through calcination (high-temperature treatment) or chemical washing, to yield the final porous nanostructure. nih.govnih.gov The key advantage of this method is its ability to produce highly ordered mesoporous materials with a high degree of control over size and shape. nih.gov
A notable example of this approach involves the use of palmitic acid, the precursor to this compound, as a green and natural template for the synthesis of mesoporous silica (B1680970) nanoparticles. nih.gov In this process, the fatty acid is dissolved in deionized water and heated, leading to the formation of self-assembled structures that act as a template. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced into the solution. The precursor hydrolyzes and condenses around the fatty acid template structures. After the formation of the solid silica, the palmitic acid template is removed by calcination, leaving behind a network of pores. nih.gov This method highlights the efficacy of long-chain fatty acids and their salts in creating structured nanomaterials.
Detailed research findings from a study using palmitic acid as a template to synthesize a novel mesoporous silica material (designated AGC-ZM-2022) are presented below. nih.gov
Table 1: Synthesis Parameters for Mesoporous Silica (AGC-ZM-2022) Using a Palmitic Acid Template
| Parameter | Value/Condition | Source |
| Template | Palmitic Acid | nih.gov |
| Template Amount | 2.7 mmol | nih.gov |
| Silica Source | Tetraethyl orthosilicate (TEOS) | nih.gov |
| TEOS Amount | 5 mL | nih.gov |
| Solvent | Deionized Water (250 mL) | nih.gov |
| Reaction Temperature | 80 °C (Reflux) | nih.gov |
| Reaction Time | 2 hours | nih.gov |
| Template Removal | Calcination at 550 °C for 5 hours | nih.gov |
The resulting material was characterized by various analytical techniques, confirming the successful synthesis of a mesoporous structure. nih.gov This demonstrates the viability of using fatty acid templates like palmitate to produce advanced nanomaterials through a cost-effective and environmentally friendly sol-gel method. nih.gov
Surface Modification of Nanoparticles with this compound
The surface modification of nanoparticles is a critical step in tailoring their properties for specific applications, enhancing their stability, and improving their compatibility with other materials. nih.govmdpi.com this compound, as a source of the palmitate anion, is used as a surface-modifying agent or capping agent, particularly for metallic and metal oxide nanoparticles. google.comresearchgate.net The functionalization process involves the attachment of the palmitate molecules to the nanoparticle surface. nih.gov The carboxylate headgroup of the palmitate acts as an anchoring group, binding to the surface of the nanoparticle, while the long, hydrophobic hydrocarbon tail extends outwards. google.com This outer layer provides steric hindrance, which prevents the nanoparticles from aggregating and enhances their dispersion in non-polar solvents. mdpi.com
This surface coating is crucial for stabilizing nanoparticles, which have a high surface energy and a natural tendency to agglomerate. researchgate.net The modification can be performed in situ during the synthesis of the nanoparticles or as a post-synthesis step. mdpi.com For instance, in the chemical co-precipitation synthesis of magnetite (Fe₃O₄) nanoparticles, palmitic acid can be introduced during the crystallization phase to act as a coating agent. researchgate.net This process results in stable, monodisperse nanoparticles suitable for a range of applications.
Research has demonstrated the successful coating of magnetite nanoparticles with fatty acids, including palmitic acid, via a continuous flow synthesis method. researchgate.net This technique allows for careful control over nanoparticle size and surface characteristics. The properties of the resulting coated nanoparticles are often analyzed using methods such as transmission electron microscopy (TEM) to observe size and morphology, and thermogravimetric analysis (TGA) to determine the weight percentage of the organic coating. google.comresearchgate.net
Table 2: Research Findings on Palmitate-Coated Nanoparticles
| Nanoparticle Core | Coating Agent(s) | Synthesis/Coating Method | Key Findings | Source |
| Magnetite (Fe₃O₄) | Palmitic Acid, Linoleic Acid | Chemical Co-precipitation in a continuous flow reactor | The fatty acid coating effectively controlled nanoparticle size and prevented agglomeration. | researchgate.net |
| Iron-based metal oxide | Oleate, Linoleate, Stearate (B1226849), Palmitate, etc. | Not specified | The carboxylate coating can weigh up to 65% of the total nanoparticle weight and imparts steric and/or electrostatic stabilization. | google.com |
| Magnetite (Fe₃O₄) | Chitosan, Palmitic Acid | Ex-situ co-precipitation | Surface modification with biomaterials like palmitic acid is required to reduce the natural tendency of nanoparticles to form agglomerates. | researchgate.net |
The use of palmitate as a surface modifier is a versatile strategy. The long hydrocarbon chain not only provides stability but also allows the nanoparticles to be readily integrated into polymer matrices or other organic media for the creation of advanced composite materials. rsc.org
Environmental and Green Chemistry Considerations in Lithium Palmitate Research
Degradation Pathways and Environmental Fate of Lithium Palmitate (Academic Study)tandfonline.com
The environmental impact of any chemical compound is intrinsically linked to its persistence, degradation, and transformation in various environmental compartments. For this compound, which is a metal soap, these pathways involve both the fatty acid component (palmitate) and the metal ion (lithium).
The degradation of this compound is a two-fold process involving the breakdown of the palmitate anion and the dissociation and transport of the lithium cation.
Chemical Degradation : The primary chemical degradation pathway for the palmitate portion of the molecule is hydrolysis, which can be influenced by pH. In acidic conditions, the palmitate ion can be protonated to form palmitic acid. While lithium soaps like this compound are generally water-insoluble, their degradation can be affected by factors that increase solubility or reactivity. Thermal degradation is another chemical pathway; anhydrous this compound, when heated, decomposes at approximately 126 ± 4 °C, leading to the formation of lithium carbonate. Mechanical degradation, particularly relevant in its application in greases, involves the shearing of the soap's fibrous network structure, which leads to a loss of consistency but is a physical rather than a chemical breakdown of the molecule itself. tandfonline.comresearchgate.net
Biological Degradation : The palmitate component, being a long-chain fatty acid, is generally considered biodegradable. issuu.comfrontiersin.org Microorganisms in soil and water environments can metabolize the fatty acid chain as a carbon source. The rate and extent of this biodegradation are dependent on various environmental factors such as the presence of adapted microbial communities, temperature, oxygen availability, and pH. slideshare.net The lithium ion, being an element, does not degrade but is released into the environment upon the breakdown of the soap structure.
Once released into the environment, this compound's components will partition and transform based on their chemical properties and the characteristics of the environmental matrix (soil, water, or air).
Soil : Due to its low water solubility, this compound, if released, is expected to primarily adsorb to soil and sediment particles. mdpi.com The palmitate portion can be biodegraded by soil microorganisms over time. The released lithium ions can become part of the soil's cation exchange complex, be taken up by plants, or leach into groundwater depending on the soil type, pH, and organic matter content. mdpi.comresearchgate.net The distribution of metal contaminants is often highest in the topsoil and decreases with depth. mdpi.comresearchgate.net
Water : In aquatic systems, this compound is poorly soluble. It would likely exist as a solid or be adsorbed to suspended particles. Elevated levels of lithium in water can have toxic effects on aquatic organisms, with some studies reporting harmful effects at concentrations well below 1 ppm. rsc.orgrsc.org The palmitate can undergo biodegradation, while the lithium ions will become dissolved in the water column. The ultimate concentration of lithium in surface waters is a growing concern due to industrial activities, including the production and recycling of lithium-ion batteries. rsc.orgrsc.org
Chemical and Biological Degradation Mechanisms
Sustainable Synthesis and Processing of Lithium Palmitateplantengineering.comlsltd.co.nzmdpi.com
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For this compound, this involves developing more sustainable synthesis routes and considering the entire lifecycle of the product.
Traditional production of lithium soaps like this compound involves the saponification of a fatty acid (palmitic acid) with a lithium base, such as lithium hydroxide (B78521). Efforts to reduce the environmental footprint focus on several key areas:
Raw Material Sourcing : Utilizing bio-based raw materials, such as palmitic acid derived from renewable plant oils, can reduce the reliance on fossil fuels. lsltd.co.nztheengineer.co.uk The sustainability of these bio-based feedstocks also depends on responsible land use and agricultural practices.
Energy Efficiency : The saponification process often requires heating. Optimizing reaction conditions to lower energy consumption is a key goal. For instance, research into alternative thickeners like anhydrous calcium soaps suggests their production can require less energy than lithium-based grease production. lsltd.co.nz
Solvent Use : The choice of solvent can significantly impact the environmental profile of a process. Fusion methods, which involve melting the reactants together without a solvent, offer an alternative to solvent-based precipitation methods. When solvents are necessary, using greener solvents with lower toxicity and higher recyclability is preferred.
Alternative Formulations : There is a significant industry trend towards reducing the lithium content in lubricants or replacing it altogether due to the high carbon footprint associated with lithium hydroxide production and resource scarcity. plantengineering.comtheengineer.co.ukchampionlubes.com Anhydrous calcium greases are being explored as alternatives that offer a more stable supply and a lower environmental impact during raw material extraction. lsltd.co.nzchampionlubes.com
A Lifecycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal or recycling. issuu.comresearchgate.netepbaeurope.net
For this compound, a comprehensive LCA would quantify inputs (energy, water, raw materials) and outputs (emissions, waste) at each stage. Key considerations in an LCA for this compound include:
Cradle-to-Gate Impacts : This portion of the assessment focuses on the environmental burden from raw material extraction (lithium mining, cultivation of oil-bearing plants for palmitic acid) to the factory gate. The production of one tonne of lithium hydroxide, a key raw material, is estimated to emit around 10 tonnes of carbon dioxide. theengineer.co.uk
End-of-Life : This stage considers the fate of the material after its useful life. For greases containing this compound, this could involve degradation in the environment, disposal in landfills, or potential recovery and recycling of the lithium component. issuu.com
The table below outlines the stages and key environmental considerations in a lifecycle assessment of this compound.
| Lifecycle Stage | Key Environmental Considerations | Research Focus |
| Raw Material Acquisition | Carbon footprint of lithium mining/extraction. theengineer.co.uk Land and water use for bio-based palmitic acid. | Sustainable mining techniques, alternative feedstocks. |
| Manufacturing | Energy consumption for saponification reaction. lsltd.co.nz Use and disposal of solvents. Waste generation. | Process optimization, solvent-free synthesis, waste minimization. |
| Use Phase | Longevity of the product (e.g., grease). plantengineering.com Energy efficiency in application. diva-portal.org Potential for environmental release. | Development of longer-lasting formulations, reducing friction. |
| End-of-Life | Biodegradability of the palmitate component. issuu.com Ecotoxicity of lithium release. rsc.org Potential for lithium recovery and recycling. bohrium.com | Designing for biodegradability, developing lithium recovery technologies. |
Reduction of Environmental Footprint in Production
Lithium Recovery and Precipitation Strategiesmdpi.comscielo.org.bo
Given the increasing demand and finite supply of lithium, recovering it from waste streams is a critical aspect of a circular economy. mewburn.com Waste lubricating greases and industrial wastewater from manufacturing processes are potential secondary sources of lithium. rsc.orgmdpi.com
The primary strategy for recovering lithium from aqueous solutions is through precipitation. bohrium.comencyclopedia.pub This involves adding a chemical agent (a precipitant) to the solution to form an insoluble lithium compound that can be separated by filtration.
Several precipitation methods are being researched and applied:
Carbonate Precipitation : Using sodium carbonate (Na₂CO₃) to precipitate lithium carbonate (Li₂CO₃) is a common industrial method. mdpi.commdpi.comgoogle.com However, the relatively high solubility of Li₂CO₃ means that achieving very low residual lithium concentrations in wastewater is challenging. rsc.orgencyclopedia.pub The process is also more effective at higher temperatures and higher initial lithium concentrations. encyclopedia.pub
Phosphate (B84403) Precipitation : Lithium can be precipitated as lithium phosphate (Li₃PO₄), which is significantly less soluble in water than lithium carbonate, allowing for lower residual lithium levels in treated water. rsc.org
Soap Precipitation : A novel approach involves using fatty acid soaps, such as sodium stearate (B1226849) or sodium palmitate, as precipitants. rsc.org The reaction forms insoluble lithium soaps (like this compound itself), which can effectively remove lithium from wastewater down to parts-per-million (ppm) levels. Research has shown that using choline-based soaps can achieve even lower residual lithium concentrations (down to 1 ppm) and are more biodegradable. rsc.orgrsc.org
The table below compares different precipitation agents for lithium recovery from aqueous solutions based on research findings. rsc.orgencyclopedia.pub
| Precipitating Agent | Chemical Formula | Precipitated Compound | Key Advantages | Key Challenges |
| Sodium Carbonate | Na₂CO₃ | Li₂CO₃ | Well-established industrial process. encyclopedia.pub | High solubility limits removal efficiency; requires heat. rsc.orgencyclopedia.pub |
| Sodium Phosphate | Na₃PO₄ | Li₃PO₄ | Lower solubility than Li₂CO₃, better removal. rsc.org | Cost and potential for phosphate in effluent. |
| Sodium Palmitate | C₁₆H₃₁NaO₂ | This compound (C₁₆H₃₁LiO₂) | Can achieve low ppm levels of residual lithium. rsc.org | Performance can be affected by other ions (e.g., sodium) in the wastewater. rsc.org |
| Choline (B1196258) Stearate | C₂₃H₄₇NO₃ | Lithium Stearate (C₁₈H₃₅LiO₂) | Achieves very low residual lithium (~1 ppm); biodegradable precipitant. rsc.orgrsc.org | Higher cost of choline salts compared to sodium salts. rsc.org |
After precipitation, the recovered lithium-containing solid can be further processed. For instance, lithium can be recovered from the precipitated soap by dissolving it in an acidic solution. rsc.orgrsc.org These recovery strategies are vital for creating a more sustainable, circular economy for lithium, reducing both environmental pollution and the need for primary resource extraction. mewburn.com
Role of Fatty Acid Soaps in Lithium Precipitation from Solutions
The increasing demand for lithium, primarily for lithium-ion batteries, has led to a focus on developing environmentally conscious and efficient methods for its recovery from various sources, including industrial wastewater and brines. One area of research under the umbrella of green chemistry is the use of fatty acid soaps for the precipitation of lithium ions from aqueous solutions. This method presents an alternative to conventional precipitation techniques that use agents like lithium carbonate or lithium phosphate, which have limitations in achieving the low lithium concentrations required by tightening environmental discharge limits. rsc.orgrsc.org
Fatty acid soaps, which are salts of fatty acids, can be effective precipitating agents for lithium due to the low solubility of the resulting lithium soaps, such as this compound and lithium stearate. rsc.org Research has demonstrated that using sodium salts of fatty acids can significantly reduce lithium concentrations in water. For instance, studies have shown that sodium stearate can lower lithium concentrations to as low as 10 parts per million (ppm). rsc.orgrsc.org The process involves the reaction of a soluble fatty acid soap, like sodium palmitate, with lithium ions in the solution, leading to the formation of a sparingly soluble this compound precipitate that can be separated.
However, the effectiveness of this precipitation process is influenced by the chemical composition of the solution. A significant challenge is the interference of other ions, particularly sodium. Research indicates that the final equilibrium concentration of lithium is directly proportional to the concentration of sodium in the solution when using sodium-based fatty acid soaps. rsc.orgrsc.org This relationship implies that treating wastewater with high initial sodium concentrations via this method would be less effective.
To address the issue of sodium interference and to enhance the green credentials of the process, researchers have investigated alternative fatty acid soaps. Choline-based soaps, for example, have shown superior performance, capable of reducing lithium concentrations to as low as 1 ppm. rsc.orgrsc.org Choline and its corresponding soaps are noted for being fully biodegradable and non-toxic, making them a more environmentally compatible option for wastewater treatment. rsc.org
The research also extends to the recovery of lithium from the precipitated soap. Studies have shown that lithium can be effectively recovered from the lithium alkanoate precipitate by dissolving it in a solution such as ethanolic hydrogen chloride. rsc.orgrsc.org This step is crucial for creating a circular process where the valuable lithium is reclaimed for reuse.
The table below presents research data on the impact of initial sodium concentration on the precipitation of lithium using sodium palmitate.
| Initial Na⁺ Concentration in Feed (ppm) | Final Li⁺ Concentration after Treatment (ppm) | Final Na⁺ Concentration after Treatment (ppm) | Molar Ratio [Li⁺]/[Na⁺] at Equilibrium |
| 0 | 2.5 | 181 | 0.046 |
| 45 | 3.0 | 224 | 0.044 |
This data is derived from an experiment adding 1.05 equivalents of sodium palmitate to solutions containing 50 ppm of lithium and varying concentrations of sodium. rsc.org
This demonstrates that as the sodium concentration in the feed increases, the final lithium concentration also increases, highlighting the competitive effect of sodium ions. rsc.org
Future Research Directions and Emerging Areas in Lithium Palmitate Chemistry
Exploration of Novel Synthetic Routes for Lithium Palmitate
The synthesis of this compound has historically relied on straightforward methods such as direct fusion or precipitation. The fusion method typically involves melting equimolecular quantities of palmitic acid and lithium hydroxide (B78521) monohydrate at elevated temperatures. While effective for bulk production, these traditional routes offer limited control over particle size, morphology, and purity, which are critical for advanced applications.
Emerging research focuses on developing more sophisticated synthetic strategies to produce this compound with tailored properties. These novel routes are inspired by advancements in materials chemistry and nanotechnology.
Sol-Gel Processes: A novel approach, demonstrated for related materials like silica-coated palmitic acid nanocapsules, involves the use of a sol-gel process without strong acid or alkali catalysts. sci-hub.se This method, which uses surfactants to control the reaction, could be adapted for the synthesis of this compound nanoparticles or core-shell structures, offering enhanced thermal stability and controlled release characteristics. sci-hub.se
Molten Salt Synthesis: Low-temperature aluminothermic reduction in eutectic molten salt systems is an innovative chemical route used to synthesize silicon nanosheets from minerals. researchgate.net This type of unconventional solvent environment could be explored for the synthesis of this compound to potentially yield unique crystalline phases or morphologies not accessible through traditional means.
Mechanochemistry: This solid-state synthesis technique, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free and often lower-temperature alternative to conventional methods. Exploring the mechanochemical synthesis of this compound from lithium salts and palmitic acid could lead to a more environmentally friendly and efficient production process with the potential for creating amorphous or nanocrystalline phases.
Functionalized Precursors: The synthesis of palmitic acid analogues with specific functional groups, such as difluoromethylene (CF2) groups, has been achieved through multi-step organic synthesis involving reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org Adapting such strategies to create functionalized this compound molecules could open pathways to new materials with unique electronic or self-assembly properties.
These advanced synthetic methods promise to deliver this compound with precisely controlled characteristics, paving the way for its use in emerging technological fields beyond its current applications.
Application of Advanced Characterization Techniques in this compound Studies
The characterization of this compound and other lithium soaps has traditionally been performed using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA). While these methods provide valuable structural and thermal information, a deeper understanding of the material's properties at multiple length and time scales requires the application of more advanced analytical tools, many of which have been honed in the field of lithium-ion battery research. ustb.edu.cneag.com
The application of a multi-modal characterization approach will be crucial for establishing clear structure-property relationships. For instance, combining high-resolution microscopy with surface-sensitive spectroscopy can directly link nanoscale morphology to chemical composition at interfaces. The table below outlines some advanced techniques and their potential contributions to the study of this compound.
| Technique Category | Specific Technique | Information Provided | Potential Application to this compound | Citation |
| Microscopy | Scanning Electron Microscopy (SEM) | High-resolution imaging of surface morphology and microstructure. | Visualizing crystal habit, particle size distribution, and the structure of this compound-based gels or composites. | ustb.edu.cneag.com |
| Transmission Electron Microscopy (TEM) | Atomic to nanoscale resolution imaging, diffraction, and compositional analysis. | Analyzing crystalline defects, lattice parameters of nanocrystals, and the structure of core-shell nanoparticles. | ustb.edu.cneag.com | |
| Spectroscopy | X-ray Photoelectron Spectroscopy (XPS) | Quantitative elemental composition and chemical state analysis of the top few nanometers of a surface. | Probing the Li and O chemical environment at the surface and studying surface oxidation or reactions. | eag.comuwo.ca |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and molecular vibrations. | Investigating the coordination of the carboxylate group to the lithium ion and monitoring chemical changes during thermal degradation. | ustb.edu.cneag.com | |
| Raman Spectroscopy | Analysis of vibrational, rotational, and other low-frequency modes in a system. | Characterizing crystalline polymorphism and studying the structure of this compound in non-aqueous gel systems. | ustb.edu.cneag.com | |
| Scattering & Diffraction | Synchrotron X-ray Diffraction (XRD) | High-resolution crystal structure determination from powder or single-crystal samples. | Solving complex crystal structures of different this compound polymorphs and performing in-situ studies of phase transitions. | ustb.edu.cnuwo.canih.gov |
| Neutron Powder Diffraction (NPD) | Precise location of light elements within a crystal structure. | Accurately determining the position of lithium atoms in the crystal lattice, which is difficult with XRD alone. | ustb.edu.cn | |
| Thermal Analysis | Differential Scanning Calorimetry (DSC) | Measurement of heat flow associated with thermal transitions. | Quantifying melting points, phase transition enthalpies, and heat capacity, crucial for its use in thermal energy storage materials. | sci-hub.se |
Untapped Academic Applications of this compound (e.g., as model systems for fundamental studies)
Beyond its industrial use, this compound presents significant opportunities as a model system for fundamental scientific investigation in chemistry and materials science. Its simple, well-defined amphiphilic structure makes it an ideal candidate for studying complex phenomena that are relevant to a wide range of materials.
Model for Structure-Property Relationships: Studies on homologous series of lithium soaps have already shown systematic variations in thermal stability and crystal structure with fatty acid chain length. this compound serves as a key member of this series for investigating how subtle changes in molecular length influence macroscopic properties like melting point, solubility, and the ionic character of the metal-carboxylate bond.
Fundamental Studies of Self-Assembly: As a metallic soap, this compound self-assembles in non-polar solvents to form gels, a property exploited in lubricating greases. This behavior makes it an excellent model system for studying the fundamental principles of molecular self-assembly, gelation kinetics, and the rheology of complex fluids. Advanced scattering techniques could elucidate the structure of the fibrous networks that constitute these gels.
Investigating Polymorphism and Phase Transitions: this compound is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. acs.org This makes it a valuable model for studying the thermodynamics and kinetics of phase transitions in molecular crystals. Understanding the factors that control the formation of different polymorphs is critical for controlling the physical properties of crystalline materials.
Interface and Coordination Chemistry: The interaction between the carboxylate headgroup and the lithium cation is a model for metal-ligand coordination in a solid-state, long-chain environment. Advanced spectroscopic techniques can probe the nature of the Li-O bond and how it influences the packing of the alkyl chains, providing insights relevant to fields from biomineralization to the design of metal-organic frameworks.
Model Systems in Biological Research: Palmitate is widely used in cell culture studies to investigate the mechanisms of lipotoxicity and endoplasmic reticulum stress. physiology.org Lithium is a known inhibitor of the enzyme GSK-3β, a key player in cellular signaling. An untapped area of research is the use of this compound as a single molecule to simultaneously deliver both a lipid stressor (palmitate) and a known signaling modulator (lithium), allowing for novel investigations into the interplay of metabolic and ionic signaling pathways in cells.
Advancements in Theoretical and Predictive Modeling for this compound Systems
While experimental work provides the foundation for understanding this compound, theoretical and predictive modeling offers a complementary approach to explore its behavior, screen for new properties, and guide experimental design. Methodologies developed for computational chemistry and battery modeling can be powerfully applied to this compound systems. mdpi.com
Quantum Mechanical Calculations: Techniques like Density Functional Theory (DFT) can be used to perform high-accuracy calculations on the electronic structure of this compound. scivisionpub.com Such studies can predict the geometry of the Li-carboxylate coordination, vibrational frequencies for comparison with IR and Raman spectra, and reaction energetics for potential decomposition pathways. This fundamental understanding is currently lacking.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large ensembles of this compound molecules over time. This is particularly well-suited for studying dynamic processes such as self-assembly into micelles or fibrous gel networks, phase transitions between different polymorphs, and the transport properties of this compound in solution or as a lubricant.
Machine Learning (ML) and AI-Driven Models: In the field of lithium-ion batteries, ML models, including Artificial Neural Networks (ANNs), are used to predict performance and lifetime based on experimental data. mdpi.combme.hunih.gov A similar data-driven approach could be developed for this compound. For example, an ML model could be trained on data from various lithium soap formulations to predict properties like dropping point or mechanical stability of a grease, accelerating the development of new materials.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish mathematical relationships between the molecular structure of a compound and its macroscopic properties. For the homologous series of lithium soaps, a QSPR model could be built to predict properties like melting point or solubility for untested chain lengths, providing a rapid screening tool for material design.
The table below summarizes potential modeling approaches and their specific research goals for this compound.
| Modeling Technique | Objective | Potential Research Focus for this compound | Citation |
| Density Functional Theory (DFT) | Electronic structure, bonding, reaction energetics. | Calculate the precise Li-O bond character; model vibrational spectra; investigate thermal decomposition mechanisms. | scivisionpub.com |
| Molecular Dynamics (MD) | Dynamic behavior, self-assembly, phase transitions. | Simulate the formation of gel networks in non-polar solvents; model the melting process and polymorphic transformations. | nih.gov |
| Artificial Neural Networks (ANN) | Predictive modeling from experimental data. | Predict the rheological properties of greases based on this compound concentration and temperature; forecast thermal stability. | bme.hu |
| Quantitative Systems Pharmacology (QSP) | Multiscale modeling of complex systems. | Develop a multiscale model of a lubricating grease, linking molecular interactions of this compound to macroscopic tribological performance. | nih.gov |
The integration of these advanced modeling techniques with novel synthesis and characterization will propel the field of this compound chemistry forward, transforming this simple soap into a versatile platform for both fundamental discovery and technological innovation.
Q & A
Basic: What experimental methods are recommended for synthesizing lithium palmitate with high purity?
Methodological Answer:
this compound synthesis typically involves the reaction of palmitic acid with lithium hydroxide or carbonate under controlled conditions. A reflux setup with ethanol as a solvent is commonly used to ensure complete neutralization . Characterization should include Fourier-transform infrared spectroscopy (FTIR) to confirm the carboxylate stretch (~1550 cm⁻¹) and thermogravimetric analysis (TGA) to verify thermal stability. For purity assessment, combine elemental analysis (C, H, Li) with gas chromatography (GC) to detect unreacted fatty acids .
Advanced: How can response surface methodology (RSM) optimize this compound synthesis parameters?
Methodological Answer:
RSM, particularly a face-centered central composite design, can model interactions between variables (e.g., temperature, molar ratio, reaction time). For example, a quadratic polynomial model (e.g., Conversion = 75.07 + 24.72A + 15.52B + ...) can predict optimal conditions . Validate the model using ANOVA to assess significance (p < 0.05) and residual plots to check for heteroscedasticity. Experimental runs should be randomized to minimize bias .
Basic: What analytical techniques are critical for characterizing this compound’s structural and thermal properties?
Methodological Answer:
- Structural analysis: Use FTIR for carboxylate group identification and X-ray diffraction (XRD) for crystallinity assessment.
- Thermal stability: Conduct TGA in nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition onset temperatures.
- Surface properties: Employ scanning electron microscopy (SEM) to analyze morphology and Brunauer-Emmett-Teller (BET) for surface area .
Advanced: How should researchers resolve contradictions in reported this compound thermal stability data?
Methodological Answer:
Discrepancies may arise from differences in sample purity, heating rates, or atmospheric conditions. To address this:
Replicate experiments using standardized protocols (e.g., ASTM E2550 for TGA).
Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions.
Report detailed metadata , including humidity levels and gas flow rates, to ensure reproducibility .
Basic: What are the best practices for designing a study on this compound’s colloidal behavior?
Methodological Answer:
Adopt a PICOT framework to structure the research question:
- Population (P): Aqueous dispersions of this compound.
- Intervention (I): Variation in pH or ionic strength.
- Comparison (C): Sodium/potassium palmitate systems.
- Outcome (O): Zeta potential and critical micelle concentration (CMC).
- Time (T): Stability over 24–72 hours .
Advanced: How can computational modeling predict this compound’s interactions in complex matrices?
Methodological Answer:
Molecular dynamics (MD) simulations using software like GROMACS can model palmitate-lipid interactions. Parameterize force fields (e.g., CHARMM36) with quantum mechanical data for lithium ions. Validate predictions against small-angle X-ray scattering (SAXS) or neutron reflectometry data .
Basic: What protocols ensure reproducibility in this compound-based lubrication studies?
Methodological Answer:
Standardize substrate preparation (e.g., steel disks polished to Ra < 0.02 µm).
Control environmental conditions (temperature: 25 ± 1°C; humidity: 50 ± 5%).
Use tribometers with calibrated load cells and report Stribeck curves for friction coefficients .
Advanced: What lifecycle assessment (LCA) methodologies apply to this compound’s environmental impact?
Methodological Answer:
Follow ISO 14040/44 guidelines:
Define system boundaries (cradle-to-gate: raw material extraction to synthesis).
Allocate impacts using mass/energy-based partitioning for co-products.
Use databases (e.g., Ecoinvent) for lithium mining and palm oil cultivation data. Sensitivity analyses should test assumptions about energy mix (renewable vs. grid) .
Basic: How should researchers address data gaps in this compound’s physicochemical databases?
Methodological Answer:
- Prioritize missing parameters (e.g., solubility in nonpolar solvents) using the OECD QSAR Toolbox.
- Conduct harmonized round-robin tests across labs to generate consensus values.
- Publish datasets in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
Advanced: What statistical approaches validate this compound’s role in hybrid material performance?
Methodological Answer:
For composite materials (e.g., this compound/graphene oxide):
Use multivariate ANOVA to isolate the effect of palmitate loading (%) vs. other factors.
Apply principal component analysis (PCA) to correlate structural (XRD, SEM) and functional (conductivity, tensile strength) data.
Report effect sizes (Cohen’s d) to quantify practical significance beyond p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
